Rapamycin-d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C51H79NO13 |
|---|---|
Peso molecular |
917.2 g/mol |
Nombre IUPAC |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12-,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3 |
Clave InChI |
QFJCIRLUMZQUOT-FBYXNNEHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])O[C@H]\1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](\C=C/C=C/C=C1\C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C |
SMILES canónico |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |
Origen del producto |
United States |
Foundational & Exploratory
Isotopic Purity of Rapamycin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Rapamycin-d3, a deuterated analog of the immunosuppressant and mTOR inhibitor, Rapamycin. Understanding the isotopic purity is critical for its application as an internal standard in pharmacokinetic and metabolic studies, ensuring accuracy and reliability in quantitative analyses.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is consistently high, ensuring minimal interference from unlabeled or partially labeled species. Data from various suppliers is summarized below.
| Supplier/Source | Chemical Purity | Isotopic Purity Specification | Deuterium Incorporation |
| Cayman Chemical | Not specified | ≥98% deuterated forms (d1-d3)[1][2] | d1-d3 |
| Cambridge Isotope Laboratories, Inc. | 98%[3][4][5] | Not explicitly defined as a percentage of deuterated forms, but the product name specifies "D₃, 98%"[3][4][5] | d3 |
| Expert Synthesis Solutions | 97.0% by HPLC | 99.5% atom D[6] | d3 |
| GlpBio | Not specified | ≥98% deuterated forms (d1-d3)[7] | d1-d3 |
| MedchemExpress | 97.05% | Not specified for d3, but a 13C,d3 version is available[8] | d3 |
Note: "≥98% deuterated forms (d1-d3)" indicates that the sum of all deuterated species (containing one, two, or three deuterium atoms) constitutes at least 98% of the total compound. "Atom % D" refers to the percentage of deuterium atoms at the labeled positions.
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its biological effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. Rapamycin, in complex with the intracellular protein FKBP12, binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1). This allosteric inhibition disrupts downstream signaling cascades, leading to the modulation of various cellular processes.
Caption: The mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity of deuterated compounds like this compound primarily relies on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Protocol
High-resolution mass spectrometry is a powerful tool for determining the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Prepare a corresponding solution of unlabeled Rapamycin as a reference.
-
-
Instrumentation and Conditions:
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is common.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is essential to resolve the isotopologues.
-
Scan Mode: Full scan mode over a mass range that includes the molecular ions of both labeled and unlabeled Rapamycin.
-
-
-
Data Analysis and Isotopic Purity Calculation:
-
Acquire the mass spectrum of the unlabeled Rapamycin to determine its natural isotopic distribution.
-
Acquire the mass spectrum of the this compound sample.
-
Identify the peaks corresponding to the different isotopologues (d0, d1, d2, d3, etc.). The mass difference between adjacent isotopologues will be approximately 1.006 Da (the mass difference between deuterium and protium).
-
Integrate the peak areas for each isotopologue.
-
The isotopic purity is calculated as the percentage of the sum of the peak areas of the deuterated species (d1, d2, d3) relative to the sum of the peak areas of all species (d0 to d3).
-
Formula: Isotopic Purity (%) = [ (Aread1 + Aread2 + Aread3) / (Aread0 + Aread1 + Aread2 + Aread3) ] x 100
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy can be used to confirm the position of deuterium labeling and to estimate the isotopic enrichment.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound (typically 5-10 mg) in a deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should ensure that the solvent signals do not overlap with the signals of interest.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei:
-
¹H NMR: To observe the reduction in the signal intensity at the position of deuteration compared to the unlabeled compound.
-
²H NMR: To directly observe the deuterium signal at the labeled position.
-
-
Parameters:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use appropriate relaxation delays to ensure quantitative results.
-
-
-
Data Analysis and Isotopic Enrichment Calculation:
-
In the ¹H NMR spectrum, compare the integral of the signal corresponding to the deuterated position with the integral of a non-deuterated, well-resolved signal in the same molecule. The reduction in the integral value provides an estimate of the deuterium incorporation.
-
The isotopic enrichment can be more accurately determined by comparing the integral of the residual proton signal at the labeled position in the ¹H NMR spectrum of this compound to the integral of the corresponding signal in the spectrum of a known concentration of unlabeled Rapamycin.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the determination of the isotopic purity of this compound.
Caption: Workflow for the determination of isotopic purity of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 392711-19-2 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 5. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 6. esschemco.com [esschemco.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
Rapamycin-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and applications of Rapamycin-d3. It is intended for researchers, scientists, and drug development professionals who are utilizing this deuterated analog in their studies. This document includes key physicochemical data, detailed experimental protocols for its use as an internal standard and for studying the mTOR signaling pathway, and visualizations of relevant biological pathways and experimental workflows.
Chemical Structure and Properties
This compound, also known as Sirolimus-d3, is a deuterated form of the macrolide immunosuppressant Rapamycin. The deuterium labeling is typically on the methoxy group, which provides a distinct mass difference for mass spectrometry-based applications without significantly altering its biological activity as an mTOR inhibitor.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [1][2][3] |
| Molecular Weight | 917.19 g/mol | [2] |
| CAS Number | 392711-19-2 | [1][2][3] |
| Appearance | Light Yellow Solid | [4] |
| Melting Point | 81 - 83 °C | [4] |
| Purity | Chemical purity: 85% by HPLC; Isotopic purity: 98% | [4] |
| Solubility | Soluble in DMSO and Ethanol |
Biological Activity: mTOR Signaling Pathway
This compound, like its non-deuterated counterpart, functions as an inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. Rapamycin first binds to the immunophilin FKBP12, and this complex then allosterically inhibits mTOR Complex 1 (mTORC1).
Caption: Simplified mTOR signaling pathway showing the inhibitory action of the this compound-FKBP12 complex on mTORC1.
Experimental Protocols
Quantification of Rapamycin in Biological Samples using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of rapamycin in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound serving as the internal standard.
3.1.1. Materials and Reagents
-
Rapamycin analytical standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Whole blood samples (calibrators, quality controls, and unknown samples)
-
Microcentrifuge tubes
-
Autosampler vials
3.1.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood sample in a microcentrifuge tube, add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing this compound at a known concentration.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate rapamycin from endogenous interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Rapamycin: Monitor appropriate precursor and product ion transitions.
-
This compound: Monitor the corresponding precursor and product ion transitions, which will be shifted by +3 m/z compared to rapamycin.
-
3.1.4. Data Analysis
Quantify rapamycin in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from the calibrator samples.
Caption: Experimental workflow for the quantification of Rapamycin using this compound as an internal standard by LC-MS/MS.
Western Blot Analysis of mTOR Pathway Modulation by this compound
This protocol describes how to assess the effect of this compound on the mTOR signaling pathway by analyzing the phosphorylation status of key downstream targets.[5]
3.2.1. Cell Culture and Treatment
-
Culture cells of interest to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
3.2.2. Cell Lysis
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant containing the protein lysate.
3.2.3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3.2.4. SDS-PAGE and Western Blotting
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key mTOR pathway proteins (e.g., phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1, and a loading control like GAPDH or β-actin) overnight at 4°C.[6]
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is an essential tool for researchers studying the mTOR pathway and for the accurate quantification of rapamycin in various biological matrices. Its distinct mass shift and similar biological activity to the parent compound make it an ideal internal standard for LC-MS/MS applications. The protocols and information provided in this guide offer a comprehensive resource for the effective use of this compound in a research setting.
References
- 1. esschemco.com [esschemco.com]
- 2. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 3. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated rapamycin, a molecule of significant interest in pharmaceutical research. Deuteration, the selective replacement of hydrogen atoms with deuterium, can alter the physicochemical and pharmacokinetic properties of a drug, potentially enhancing its therapeutic profile.[1] This document details the synthetic methodologies, analytical characterization techniques, and relevant biological pathways associated with deuterated rapamycin.
Introduction to Deuterated Rapamycin
Rapamycin, also known as sirolimus, is a macrolide lactone with potent immunosuppressive and antiproliferative properties.[1] It functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase involved in regulating cell growth, proliferation, and survival.[2][3] The deuteration of rapamycin is a strategic modification aimed at improving its metabolic stability.[1] By substituting hydrogen with deuterium at sites of metabolism, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down the rate of oxidative metabolism.[1] This "kinetic isotope effect" can lead to reduced clearance, longer half-life, and potentially greater and more sustained biological activity.[1]
Synthesis of Deuterated Rapamycin
The synthesis of deuterated rapamycin analogs involves the selective introduction of deuterium atoms at specific positions within the rapamycin molecule. The following protocol is an example of the synthesis of a d2-deuterated rapamycin analog.
Experimental Protocol: Preparation of 31,42-d2-7-deuterated Rapamycin
This protocol is adapted from the methodology described in patent US6342507B1.[1]
Materials:
-
Rapamycin
-
Cyclohexane
-
Dichloromethane
-
Poly(vinylpyridinium)dichromate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Chloroform
-
Methanol
Procedure:
-
Dissolve rapamycin (11 mM) in a 1:1 mixture of cyclohexane and dichloromethane (10 ml total volume).
-
Cool the solution in an ice bath.
-
Add 0.5 grams of poly(vinylpyridinium)dichromate to the cooled solution.
-
Stir the reaction mixture overnight. The progress of the reaction should be monitored by mass spectrometry.
-
Upon completion, filter the reaction mixture.
-
Wash the filtrate with water and dry it using anhydrous magnesium sulfate.
-
Filter the organic solution and concentrate it to obtain the crude product.
-
Purify the crude product by silica column chromatography using a chloroform-methanol (20:10) mixture as the eluent.
-
The final product is a white solid, which can be characterized by LC/MS.[1]
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of deuterated rapamycin.
Characterization of Deuterated Rapamycin
The successful synthesis and purity of deuterated rapamycin must be confirmed through rigorous analytical characterization. The primary techniques employed are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the incorporation of deuterium into the rapamycin molecule. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the deuterated compound, which will be higher than that of non-deuterated rapamycin due to the added mass of the deuterium atoms.
Experimental Protocol: LC/MS Analysis
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent, such as methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system coupled to a mass spectrometer (MS). A C8 or C18 reversed-phase column is typically used with a mobile phase of methanol:water or acetonitrile:water.[4]
-
Mass Spectrometric Detection: The mass spectrometer, often a QTRAP or similar instrument, is operated in positive ion mode using electrospray ionization (ESI).[5] The sodium adduct [M+Na]+ is a common parent ion for rapamycin.[5]
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak corresponding to the deuterated rapamycin. For example, for a d2-rapamycin, the molecular weight should be approximately 2 Da higher than that of rapamycin. Fragmentation patterns (MS/MS) can also be compared to those of a rapamycin standard to ensure the core structure is intact.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule. In the context of deuterated rapamycin, NMR is used to confirm the location of deuterium incorporation.
Experimental Protocol: 1H NMR Analysis
-
Sample Preparation: Dissolve the deuterated rapamycin sample in a deuterated solvent, such as deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).[7][8]
-
Data Acquisition: Acquire the 1H NMR spectrum on a high-field NMR spectrometer (e.g., 700 MHz).[8]
-
Data Analysis: Compare the 1H NMR spectrum of the deuterated rapamycin with that of a non-deuterated rapamycin standard. The signal corresponding to the proton that has been replaced by deuterium will be absent or significantly reduced in intensity in the spectrum of the deuterated compound.
Characterization Workflow
Caption: A diagram showing the analytical workflow for the characterization of deuterated rapamycin.
Quantitative Data
Deuteration is expected to alter the pharmacokinetic properties of rapamycin. The following tables summarize key parameters for rapamycin, which serve as a baseline for comparison with its deuterated analogs.
Table 1: Pharmacokinetic Parameters of Rapamycin
| Parameter | Value | Species | Reference |
| Terminal Half-Life | 38.7 ± 12.7 h | Healthy Dogs (single dose) | [9] |
| Terminal Half-Life | 99.5 ± 89.5 h | Healthy Dogs (5 daily doses) | [9] |
| AUC (0-48h) | 140 ± 23.9 ng•h/mL | Healthy Dogs (single dose) | [9] |
| Cmax | 8.39 ± 1.73 ng/mL | Healthy Dogs (single dose) | [9] |
Table 2: In Vitro Activity of Rapamycin
| Parameter | Value | Cell Line | Reference |
| IC50 (mTOR inhibition) | ~0.1 nM | HEK293 cells | [10] |
| IC50 (cell viability) | 2 nM | T98G cells | [10] |
| IC50 (cell viability) | 1 µM | U87-MG cells | [10] |
Biological Pathway: mTOR Signaling
Rapamycin exerts its biological effects by forming a complex with the intracellular protein FKBP12.[2][3] This rapamycin-FKBP12 complex then binds to and inhibits mTORC1, a component of the larger mTOR signaling pathway.[2] Deuterated rapamycin is expected to act through the same mechanism.
Caption: The mTOR signaling pathway and the mechanism of inhibition by the rapamycin-FKBP12 complex.
Conclusion
The synthesis and characterization of deuterated rapamycin represent a promising avenue for enhancing the therapeutic potential of this important molecule. By modifying its metabolic profile, deuteration can lead to improved pharmacokinetic properties, potentially resulting in a more effective and safer drug. The methodologies outlined in this guide provide a framework for the preparation and analysis of deuterated rapamycin, facilitating further research and development in this area. The continued investigation of deuterated rapamycin and other rapamycin analogs holds significant promise for various therapeutic applications, from immunosuppression to the treatment of cancer and age-related diseases.
References
- 1. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural identification of SAR-943 metabolites generated by human liver microsomes in vitro using mass spectrometry in combination with analysis of fragmentation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Stability of Rapamycin-d3 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Rapamycin-d3 in commonly used organic solvents. Understanding the stability profile of this crucial internal standard is paramount for ensuring accurate quantification of rapamycin in preclinical and clinical studies. This document summarizes available data, details relevant experimental protocols, and visualizes key pathways and workflows to support researchers in their drug development endeavors.
Core Concepts in this compound Stability
Rapamycin and its deuterated analog, this compound, are macrolide compounds known for their immunosuppressive and anti-proliferative properties. Their mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a key kinase in cellular signaling pathways regulating growth, proliferation, and survival. Given its role as an internal standard, the stability of this compound in solution is critical for bioanalytical assays.
The primary stability concerns for Rapamycin and, by extension, this compound in organic solvents are isomerization and degradation. Isomerization refers to the conversion of the molecule into different conformational forms, which can impact chromatographic separation and quantification.[1][2] Degradation involves the chemical breakdown of the molecule, leading to a loss of the parent compound.
The mTOR Signaling Pathway
Rapamycin's biological activity is intrinsically linked to its role as an inhibitor of the mTORC1 complex. Understanding this pathway is crucial for researchers working with this compound.
// Nodes Growth_Factors [label="Growth Factors\n(e.g., Insulin, IGF-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; TSC1_TSC2 [label="TSC1/TSC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#FBBC05", fontcolor="#202124"]; _4E_BP1 [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis,\nCell Growth, Proliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Rapamycin_FKBP12 [label="Rapamycin-FKBP12\nComplex", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Growth_Factors -> Receptor [color="#5F6368"]; Receptor -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> TSC1_TSC2 [arrowhead=tee, color="#EA4335"]; TSC1_TSC2 -> Rheb [arrowhead=tee, color="#EA4335"]; Rheb -> mTORC1 [color="#34A853"]; mTORC1 -> S6K1 [color="#34A853"]; mTORC1 -> _4E_BP1 [arrowhead=tee, color="#EA4335"]; S6K1 -> Protein_Synthesis [color="#5F6368"]; _4E_BP1 -> Protein_Synthesis [style=invis]; Rapamycin_FKBP12 -> mTORC1 [arrowhead=tee, color="#EA4335"]; }
Caption: Simplified mTOR Signaling Pathway showing the inhibitory action of Rapamycin.Quantitative Stability Data
While specific quantitative stability data for this compound is limited in publicly available literature, the chemical similarity between Rapamycin and its deuterated isotopologue allows for the reasonable extrapolation of stability characteristics. The primary difference is the presence of three deuterium atoms, which is not expected to significantly alter its chemical stability under typical storage and handling conditions.
Product information from various suppliers indicates that this compound is stable for at least one year when stored as a solid or in an ethanolic solution at -20°C.[3][4]
The following tables summarize the known solubility and observed stability of Rapamycin (and by extension, this compound) in various organic solvents.
Table 1: Solubility of this compound in Common Organic Solvents
| Organic Solvent | Solubility |
| Methanol | ~25 mg/mL[3] |
| Ethanol | ~50 mg/mL[3] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[3] |
| Chloroform | ~5 mg/mL[3] |
Table 2: Summary of Rapamycin Stability in Organic Solvents
| Solvent | Observation | Key Findings |
| Acetone, Chloroform, Dichloromethane, Ethyl Alcohol | Isomerization | Rapamycin exists in equilibrium between at least two isomeric forms (β and γ). The ratio of these isomers is solvent-dependent. No significant chemical degradation was observed.[1][2] |
| Methanol | Low Stability in Methanolic Solution | Studies on non-deuterated rapamycin suggest low stability in methanolic solutions, which can be worsened by the presence of water or high pH.[1] |
| Acetonitrile/Water (30/70 v/v) | pH-Dependent Degradation | In a 30/70 acetonitrile/water mixture, the half-life of rapamycin was found to be approximately 890 hours at an apparent pH of 7.3. This decreased significantly under more basic conditions.[5][6] |
Experimental Protocols for Stability Assessment
A validated, stability-indicating analytical method is crucial for accurately determining the stability of this compound in solution. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the most common approach.
General Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for assessing the stability of this compound in an organic solvent.
// Nodes Prep [label="Prepare this compound solution\nin test solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Store [label="Store aliquots under\ndefined conditions\n(Temperature, Light)", fillcolor="#FBBC05", fontcolor="#202124"]; Sample [label="Sample at predetermined\ntime points", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze by stability-indicating\nLC-MS/MS method", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify remaining this compound\nand identify degradants", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Calculate degradation rate\nand half-life", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Prep -> Store [color="#5F6368"]; Store -> Sample [color="#5F6368"]; Sample -> Analyze [color="#5F6368"]; Analyze -> Quantify [color="#5F6368"]; Quantify -> Data [color="#5F6368"]; }
Caption: General workflow for conducting a stability study of this compound.Recommended Stability-Indicating LC-MS/MS Method
This protocol is a synthesis of methodologies reported in the literature for the analysis of rapamycin and can be adapted for this compound stability studies.
Objective: To quantify the concentration of this compound and detect the formation of potential isomers and degradation products over time.
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade organic solvents (e.g., Methanol, Ethanol, DMSO, Chloroform, Acetonitrile)
-
HPLC-grade water
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
LC-MS/MS system with electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the separation of this compound from its isomers and potential degradation products.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 - 50 °C
-
Injection Volume: 5 - 10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 917.5 -> [specific product ion]).
-
Potential Degradants: Monitor for expected degradation products (e.g., hydrolysis or oxidation products).
-
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Procedure:
-
Preparation of Stock and Working Solutions: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol). From this stock, prepare working solutions in the organic solvents to be tested at a known concentration.
-
Stability Study Setup: Aliquot the working solutions into appropriate vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Sample Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition. Dilute the sample as necessary with the initial mobile phase composition and inject it into the LC-MS/MS system.
-
Data Analysis:
-
Integrate the peak area of the this compound MRM transition at each time point.
-
Plot the concentration or peak area of this compound versus time.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life.
-
Analyze the chromatograms for the appearance of new peaks, which may correspond to isomers or degradation products.
-
Conclusions and Recommendations
Key Takeaways:
-
Isomerization is a significant factor: In many organic solvents, Rapamycin exists as a mixture of isomers. It is crucial to ensure that the analytical method can adequately separate or account for these isomers to ensure accurate quantification.[1][2]
-
Storage at low temperatures is essential: For long-term stability, this compound solutions should be stored at -20°C or below.[3][4]
-
Methanol may not be an ideal solvent for long-term storage at room temperature: Some evidence suggests that rapamycin has lower stability in methanolic solutions compared to other solvents.[1]
-
A validated stability-indicating method is non-negotiable: Researchers must employ a well-characterized analytical method to accurately assess the stability of this compound under their specific experimental conditions.
For routine use, it is recommended to prepare fresh working solutions of this compound from a stock solution stored at -20°C. If solutions in organic solvents are to be stored for any length of time, a stability study should be conducted under the specific storage conditions to ensure the integrity of the internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. enovatia.com [enovatia.com]
The Solubility of Rapamycin-d3 in Methanol and DMSO: A Technical Guide
This guide provides an in-depth overview of the solubility of Rapamycin-d3 in two common laboratory solvents, methanol and dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and professionals in drug development who utilize this compound, a deuterated internal standard for the quantification of Rapamycin, in their experimental workflows. This document outlines quantitative solubility data, detailed experimental protocols for solution preparation, and relevant biological context.
Core Solubility Data
The solubility of a compound is a critical parameter in a wide range of experimental procedures, from in vitro assays to analytical method development. The following table summarizes the reported solubility of this compound in methanol and DMSO. It is important to note that solubility can be influenced by factors such as temperature, purity of the compound and solvent, and the presence of isomers.
| Solvent | Reported Solubility (mg/mL) | Source(s) |
| Methanol | ~25 mg/mL | Cayman Chemical[1][2][3] |
| DMSO | ~25 mg/mL or 125 mg/mL | Cayman Chemical, ChemScene[2][4] |
Note: Discrepancies in reported DMSO solubility may arise from different experimental conditions or methodologies. Researchers are advised to perform their own solubility tests for their specific applications.
Experimental Protocols
General Protocol for Solution Preparation
This compound is often supplied as a solution in ethanol[1][2][3]. To prepare a solution in a different solvent of choice, such as methanol or DMSO, the original solvent must first be removed.
Materials:
-
This compound in ethanol
-
Gentle stream of nitrogen gas
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Solvent of choice (e.g., methanol, DMSO), purged with an inert gas
Procedure:
-
Under a gentle stream of nitrogen, carefully evaporate the ethanol from the vial containing this compound.
-
Once the ethanol has been completely removed, immediately add the desired volume of the new solvent (methanol or DMSO).
-
To ensure complete dissolution, cap the vial and vortex thoroughly. An ultrasonic bath can also be utilized to aid in solubilization[4].
-
Visually inspect the solution to ensure that no particulate matter is present. The solution should be clear.
Protocol for Determining Solubility
While specific solubility data is available, it is often prudent to experimentally verify the solubility of a compound for a given application. A general workflow for determining solubility is outlined below.
Biological Context: The mTOR Signaling Pathway
Rapamycin and its deuterated analog, this compound, are potent and specific inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival[5][6][7]. Rapamycin functions by forming a complex with the immunophilin FKBP12, which then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1)[1][2][8]. Understanding this pathway is essential for researchers working with these compounds.
The diagram above illustrates how growth factors activate the PI3K/Akt pathway, which in turn inhibits the TSC1/2 complex. This allows Rheb to activate mTORC1, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately promoting protein synthesis and cell growth[7]. Rapamycin, by forming a complex with FKBP12, directly inhibits mTORC1 activity, thereby blocking these downstream effects[1][9].
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 392711-19-2 | Cayman Chemical | Biomol.com [biomol.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. cusabio.com [cusabio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of Rapamycin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the role and mechanism of Rapamycin-d3 as a stable isotope-labeled internal standard (IS) in quantitative bioanalysis. The use of such standards is paramount for ensuring the accuracy and reliability of pharmacokinetic studies and therapeutic drug monitoring (TDM) of Rapamycin (also known as Sirolimus).
The Principle of Isotope Dilution Mass Spectrometry
The accurate quantification of analytes in complex biological matrices is a significant challenge due to variations in sample preparation, instrument performance, and matrix effects.[1][2] The gold standard for mitigating these issues is isotope dilution mass spectrometry (IDMS), which employs a stable isotope-labeled (SIL) version of the analyte as an internal standard.[3][4] this compound, in which three hydrogen atoms are replaced with deuterium, serves as the ideal IS for Rapamycin quantification.[5][6][7]
Mechanism of Action
The mechanism of action for this compound as an internal standard is rooted in its physicochemical similarity to the native analyte, Rapamycin.
-
Co-Extraction and Co-Elution: Being chemically almost identical, this compound and Rapamycin exhibit the same behavior during sample preparation steps like protein precipitation and extraction.[2][3] This ensures that any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. Furthermore, they co-elute during liquid chromatography (LC).
-
Correction for Matrix Effects: In electrospray ionization (ESI) mass spectrometry, components of the biological matrix can either suppress or enhance the ionization of the target analyte, a phenomenon known as the matrix effect.[1][4] Because this compound has the same molecular structure and ionization properties as Rapamycin, it is affected by the matrix in the exact same way.
-
Ratio-Based Quantification: A known, fixed concentration of this compound is added to every sample, calibrator, and quality control at the very beginning of the analytical workflow.[3] The mass spectrometer differentiates between the analyte and the IS based on their mass-to-charge (m/z) ratio.[3] Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains constant regardless of extraction efficiency or matrix effects, leading to highly accurate and precise measurements.[8][9] Using this compound significantly improves assay precision compared to using a structural analog internal standard.[4][10]
Generalized Experimental Protocol: Quantification of Rapamycin in Whole Blood
The following protocol is a representative example of a validated LC-MS/MS method for the determination of Rapamycin in whole blood.
Sample Preparation
-
Aliquoting: To a 100 µL aliquot of whole blood sample (calibrator, QC, or unknown), add the internal standard working solution containing this compound.
-
Lysis and Precipitation: Add a protein precipitation solution, such as 500 µL of a 1:4 (v/v) mixture of 0.1M zinc sulfate and acetonitrile.[11][12] This step lyses the red blood cells, releasing the drug, and precipitates proteins.
-
Vortexing: Vortex the mixture vigorously for 10-30 seconds to ensure complete mixing and protein precipitation.[11]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.[13]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 4 µm) is typically used.[8]
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., 30 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is common.[8][14]
-
Flow Rate: A typical flow rate is between 0.25 and 0.8 mL/min.[8][15]
-
Column Temperature: The column is often heated (e.g., to 65°C) to improve peak shape and reduce run time.[8][9]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive mode Electrospray Ionization (ESI+) is used.
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.
-
MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Rapamycin and this compound. The ammonium adduct is frequently monitored.[8][9]
-
Quantitative Data and Method Validation
The use of this compound allows for the development of robust and reliable methods that meet regulatory guidelines. Below are tables summarizing typical instrument parameters and validation results.
Table 1: Representative LC-MS/MS Parameters for Rapamycin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Adduct |
| Rapamycin (Sirolimus) | 931.7 | 864.6 | [M+NH₄]⁺ |
| This compound (IS) | 934.7 | 864.6 | [M+NH₄]⁺ |
Note: The specific product ion can vary, but the precursor ion for this compound will be +3 Da compared to Rapamycin. The product ion may be the same if the deuterium labels are lost during fragmentation.[16]
Table 2: Summary of Typical Method Validation Performance
| Validation Parameter | Typical Result | Reference |
| Linearity Range | 0.5 - 50.0 ng/mL | [11][12] |
| Correlation Coefficient (r²) | > 0.997 | [14] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2.5 ng/mL | [9][16] |
| Inter-day Precision (%CV) | < 8% | [17] |
| Intra-day Precision (%CV) | < 10% | [12][17] |
| Accuracy (% Bias) | 90 - 113% | [12][17] |
| Extraction Recovery | 76 - 84% | [12] |
| Matrix Effect | Compensated by IS | [4][11] |
Visualizations: Workflows and Pathways
Diagrams created using Graphviz DOT language provide a clear visual representation of the analytical process and the biological context of Rapamycin.
Biological Context: The mTOR Signaling Pathway
Rapamycin's therapeutic effect comes from its role as a potent inhibitor of the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase.[18][19][20] Specifically, Rapamycin forms a complex with the intracellular receptor FKBP12.[5][20] This Rapamycin-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[5][18][21]
As a central regulator of cell metabolism, growth, and proliferation, the inhibition of mTORC1 by Rapamycin leads to a decrease in protein synthesis and arrests the cell cycle, which underlies its immunosuppressive and anti-proliferative effects.[19][22] Accurate measurement of Rapamycin concentrations is therefore critical to ensure that therapeutic levels are maintained within a narrow window, avoiding both sub-therapeutic effects and potential toxicity.
Conclusion
This compound is an indispensable tool for the accurate quantification of Rapamycin in biological matrices. Its mechanism of action relies on the principle of isotope dilution, where its near-identical physicochemical properties to the unlabeled analyte allow it to track and correct for variability throughout the entire analytical process. By compensating for inconsistencies in sample recovery and matrix-induced ionization changes, this compound ensures that LC-MS/MS methods are highly precise, accurate, and robust, making it the definitive internal standard for clinical and research applications.
References
- 1. myadlm.org [myadlm.org]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 7. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Sirolimus Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. msacl.org [msacl.org]
- 12. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 14. jetir.org [jetir.org]
- 15. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cusabio.com [cusabio.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. mTOR - Wikipedia [en.wikipedia.org]
- 21. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The mTOR Signaling Pathway and Rapamycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival. It delves into the intricate mechanisms of mTOR complexes, their upstream regulators and downstream effectors, and the inhibitory action of rapamycin. This document is designed to serve as a detailed resource, incorporating experimental protocols and quantitative data to facilitate research and drug development in this critical area of cell biology.
The Core of mTOR Signaling: mTORC1 and mTORC2
The mTOR kinase is the catalytic subunit of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes have unique components that dictate their specific functions and regulation.[1][2]
Table 1: Protein Composition of mTORC1 and mTORC2 [3][4][5][6][7]
| Component | mTORC1 | mTORC2 | Function |
| mTOR | ✓ | ✓ | Catalytic kinase subunit. |
| mLST8 (GβL) | ✓ | ✓ | Stabilizes the kinase activation loop. |
| DEPTOR | ✓ | ✓ | Endogenous inhibitor, binding to the FAT domain of mTOR.[6] |
| Raptor | ✓ | Regulatory-associated protein of mTOR; recruits substrates to mTORC1.[6] | |
| PRAS40 | ✓ | Proline-rich Akt substrate of 40 kDa; an inhibitory subunit.[6] | |
| Rictor | ✓ | Rapamycin-insensitive companion of mTOR; essential for mTORC2 assembly and substrate recognition.[6] | |
| mSIN1 | ✓ | Mammalian stress-activated protein kinase-interacting protein 1; part of the core of mTORC2. | |
| Protor1/2 | ✓ | Protein observed with Rictor 1/2; contributes to mTORC2 stability and function. |
Regulation of mTOR Signaling
The activities of mTORC1 and mTORC2 are tightly controlled by a multitude of upstream signals, including growth factors, nutrients, energy levels, and cellular stress.
Upstream Regulation of mTORC1
mTORC1 is a central hub for integrating various environmental cues.
-
Growth Factors (e.g., Insulin, IGF-1): Growth factor signaling activates the PI3K-Akt pathway. Akt, in turn, phosphorylates and inactivates the tuberous sclerosis complex (TSC), a GTPase-activating protein (GAP) for the small GTPase Rheb.[8][9] This leads to the accumulation of GTP-bound Rheb, a potent activator of mTORC1.[8]
-
Amino Acids: The presence of amino acids, particularly leucine and arginine, is crucial for mTORC1 activation. This process is mediated by the Rag GTPases, which promote the translocation of mTORC1 to the lysosomal surface, where it can be activated by Rheb.[8][10]
-
Energy Status (AMP/ATP Ratio): Low cellular energy levels, reflected by a high AMP/ATP ratio, activate AMP-activated protein kinase (AMPK). AMPK can inhibit mTORC1 both directly by phosphorylating Raptor and indirectly by activating the TSC complex.[8]
Upstream Regulation of mTORC2
The regulation of mTORC2 is less understood than that of mTORC1 but is known to be responsive to growth factor signaling.
-
Growth Factors: mTORC2 is activated downstream of growth factor receptors and PI3K.[11] The precise mechanism of activation is still under investigation but is thought to involve the localization of the complex.
Downstream Effectors of mTOR Signaling
mTORC1 and mTORC2 phosphorylate a distinct set of downstream substrates to regulate a wide array of cellular processes.
Downstream Targets of mTORC1
mTORC1 primarily controls processes related to cell growth and proliferation.
-
Protein Synthesis: mTORC1 phosphorylates and activates S6 kinase 1 (S6K1) and phosphorylates and inactivates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[9][12] The phosphorylation of 4E-BP1 leads to its dissociation from the translation initiation factor eIF4E, allowing for cap-dependent translation.[9]
-
Lipid Synthesis: mTORC1 promotes lipid synthesis through the regulation of transcription factors such as SREBP1.[9]
-
Autophagy: mTORC1 negatively regulates autophagy by phosphorylating and inhibiting the ULK1 complex.[2]
Downstream Targets of mTORC2
mTORC2 is a key regulator of cell survival, metabolism, and cytoskeletal organization.
-
Akt: mTORC2 phosphorylates Akt at serine 473, leading to its full activation.[13] Activated Akt then goes on to regulate numerous cellular processes, including cell survival and proliferation.
-
PKCα and SGK1: mTORC2 also phosphorylates other members of the AGC kinase family, including protein kinase C α (PKCα) and serum- and glucocorticoid-induced kinase 1 (SGK1), to regulate cytoskeletal dynamics and ion transport, respectively.[13]
Rapamycin: The Archetypal mTOR Inhibitor
Rapamycin is a macrolide antibiotic that potently and specifically inhibits mTOR.
Mechanism of Action
Rapamycin first binds to the intracellular protein FKBP12. The resulting rapamycin-FKBP12 complex then binds to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, specifically within the mTORC1 complex.[14] This allosterically inhibits the kinase activity of mTORC1.[14] While mTORC2 is generally considered rapamycin-insensitive in acute treatments, prolonged exposure to rapamycin can disrupt mTORC2 assembly and signaling in some cell types.[6]
Quantitative Effects of Rapamycin
The inhibitory effects of rapamycin on mTORC1 signaling are dose-dependent and can vary between cell lines.
Table 2: IC50 Values of Rapamycin for mTORC1 Inhibition
| Cell Line | IC50 (nM) | Measured Effect | Reference |
| HEK293 | ~0.1 | Inhibition of endogenous mTOR activity | [14] |
| T98G (Glioblastoma) | 2 | Inhibition of cell viability | [14] |
| U87-MG (Glioblastoma) | 1000 | Inhibition of cell viability | [14] |
| MCF-7 (Breast Cancer) | Varies | Inhibition of cell growth | [15] |
| MDA-MB-231 (Breast Cancer) | Varies (higher than MCF-7) | Inhibition of cell growth | [15] |
| Various Lymphoma Models | Median of 250 (for PQR620, a dual TORC1/2 inhibitor) | Anti-tumor activity | [16] |
| BT-474, IGR-OV1, MDA-MB-231 | 4 (for OSI-027, a dual mTORC1/2 inhibitor) | Antitumor activity | [] |
Table 3: Effect of Rapamycin on Downstream mTORC1 Substrates
| Cell Line/System | Rapamycin Concentration | Effect on p-S6K1 (Thr389) | Effect on p-4E-BP1 (Thr37/46) | Reference |
| Rhabdomyosarcoma cells | Not specified | Inhibition | Inhibition | [18] |
| Rat Skeletal Muscle (in vivo) | Not specified | 98% reduction | 88% reduction | [19] |
| Various Cell Types | Varies | Potent and sustained inhibition | Initial inhibition followed by recovery of phosphorylation in some cell lines | [20] |
| Wild-type and S6K1 KO mice (in vivo) | 2 mg/kg per day | Effective inhibition | Not directly measured, but hypertrophy reduced | [21] |
Visualizing the mTOR Signaling Pathway and Experimental Workflows
Signaling Pathway Diagrams
Caption: The mTOR signaling network, depicting upstream inputs, the central mTORC1 and mTORC2 complexes, and their key downstream effectors.
Experimental Workflow Diagrams
Caption: A generalized experimental workflow for studying the effects of rapamycin on the mTOR signaling pathway.
Detailed Experimental Protocols
Western Blotting for Phosphorylated mTOR Pathway Proteins
This protocol is adapted from several sources and provides a general framework for detecting phosphorylated proteins in the mTOR pathway.[22][23][24][25]
1. Sample Preparation and Cell Lysis: a. Culture cells to the desired confluency and treat with rapamycin or other compounds for the specified time. b. Place the culture dish on ice and wash the cells twice with ice-cold PBS. c. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant (protein extract) and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load equal amounts of protein (typically 20-50 µg) per lane of an SDS-polyacrylamide gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins like mTOR, a wet transfer at 100V for 120 minutes or overnight at a lower voltage is recommended.[23]
3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20). For phospho-antibodies, BSA is generally preferred over non-fat milk to reduce background.[24] b. Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1, anti-phospho-4E-BP1) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature. e. Wash the membrane three times for 5 minutes each with TBST. f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vitro mTORC1 Kinase Assay
This protocol is based on the immunoprecipitation of mTORC1 followed by a kinase reaction with a purified substrate.[1][26][27][28]
1. Immunoprecipitation of mTORC1: a. Lyse cells in CHAPS lysis buffer. b. Pre-clear the lysate with protein A/G agarose beads. c. Incubate the lysate with an anti-Raptor antibody for 1-2 hours at 4°C. d. Add protein A/G agarose beads and incubate for another 1 hour at 4°C to capture the antibody-mTORC1 complex. e. Pellet the beads by centrifugation and wash them several times with CHAPS wash buffer. For a more specific mTORC1 kinase assay, an additional wash with a high-salt buffer can be performed to remove PRAS40.[28] f. Wash the beads once with the kinase assay buffer.
2. Kinase Reaction: a. To the immunoprecipitated mTORC1 beads, add the kinase reaction buffer containing ATP and a purified substrate (e.g., recombinant 4E-BP1 or a peptide substrate). b. To test the effect of rapamycin, pre-incubate the immunoprecipitated mTORC1 with the FKBP12-rapamycin complex before adding the substrate and ATP.[1] c. Incubate the reaction at 30-37°C for 20-30 minutes with gentle agitation. d. Stop the reaction by adding SDS-PAGE sample buffer and boiling.
3. Analysis: a. Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1). b. Alternatively, if using a radioactive [γ-³²P]ATP, the phosphorylated substrate can be detected by autoradiography.
In Vitro mTORC2 Kinase Assay
This protocol is similar to the mTORC1 assay but uses an antibody against an mTORC2-specific component for immunoprecipitation.[27][29][30]
1. Immunoprecipitation of mTORC2: a. Follow the same steps as for mTORC1 immunoprecipitation, but use an anti-Rictor antibody.[27]
2. Kinase Reaction: a. To the immunoprecipitated mTORC2 beads, add the kinase reaction buffer, ATP, and a purified substrate (e.g., recombinant inactive Akt). b. Incubate at 30-37°C for 20-30 minutes.
3. Analysis: a. Analyze the reaction by Western blotting using an anti-phospho-Akt (Ser473) antibody.
This guide provides a foundational understanding of the mTOR signaling pathway and the effects of rapamycin, supported by actionable experimental protocols and quantitative data. As research in this field is continuously evolving, it is crucial to consult the latest literature for the most up-to-date findings and methodologies.
References
- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pediaa.com [pediaa.com]
- 6. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The mTORC2 signaling network: targets and cross-talks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubcompare.ai [pubcompare.ai]
- 23. benchchem.com [benchchem.com]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 25. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 26. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 27. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 30. An in vitro assay for the kinase activity of mTOR complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Foundational Research Applications of Sirolimus-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirolimus (also known as rapamycin) is a potent immunosuppressive and anti-proliferative agent that functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine-threonine kinase involved in cell growth, proliferation, and survival.[1][2][3][4] Given its narrow therapeutic index and significant pharmacokinetic variability, precise and accurate quantification of sirolimus in biological matrices is paramount for both clinical therapeutic drug monitoring (TDM) and preclinical research.[5][6][7] Sirolimus-d3, a stable isotope-labeled derivative of sirolimus, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are considered the gold standard for sirolimus quantification.[6][8][9] This technical guide provides an in-depth overview of the foundational research applications of sirolimus-d3, focusing on its critical role in enabling robust analytical methodologies for pharmacokinetic/pharmacodynamic (PK/PD) studies and the investigation of the mTOR signaling pathway.
Core Application: Internal Standard for Accurate Quantification
The primary and most critical application of sirolimus-d3 is as an internal standard (IS) for the quantitative analysis of sirolimus by LC-MS/MS.[6][8] Stable isotope-labeled internal standards are the preferred choice in mass spectrometry-based quantification because they co-elute with the analyte and exhibit similar ionization efficiency and fragmentation patterns, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[9][10]
Quantitative Data from LC-MS/MS Assays
The use of sirolimus-d3 has been central to the development and validation of numerous LC-MS/MS methods for sirolimus quantification in whole blood, plasma, and tissue homogenates.[5][11] Key quantitative parameters from representative validated methods are summarized in the tables below.
Table 1: Mass Spectrometry Parameters for Sirolimus and Sirolimus-d3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Sirolimus | 931.8 | 864.6 | Positive Ion | [12][13] |
| Sirolimus | 931.5 | 864.4 | Positive Electrospray | [11] |
| Sirolimus | 936.83 | 208.84 | ESI+ | [14] |
| Sirolimus-d3 | 934.70 | - | - | [15] |
| Ascomycin (IS) | 809.5 | 756.5 | Positive Ion | [12] |
| Desmethoxy-rapamycin (IS) | 901 | 834 | Positive Electrospray | [16] |
Note: Ascomycin and desmethoxy-rapamycin are alternative internal standards, though stable isotope-labeled standards like sirolimus-d3 are generally preferred.[9]
Table 2: Performance Characteristics of Validated LC-MS/MS Methods
| Parameter | Sirolimus | Reference |
| Linearity Range | 1.0 - 50.0 ng/mL | [5] |
| 2.5 - 75 ng/mL | [17] | |
| 0.5 - 50 ng/mL | [11] | |
| 0.6 - 49.2 ng/ml | [10] | |
| Lower Limit of Quantification (LLOQ) | 2.5 µg/L | [12][13] |
| 1.0 ng/mL | [5] | |
| 0.10 ng/mL | [14] | |
| Inter-day Precision (%CV) | 2.8 - 5.7% | [17] |
| <8% | [9] | |
| 2.5 - 12.5% | [10] | |
| Intra-day Precision (%CV) | 2.1 - 5.2% | [17] |
| <10% | [9] | |
| 0.9 - 14.7% | [10] | |
| Accuracy (% Recovery) | 97.1 - 114.5% | [5] |
| 78.5 - 92.8% | [17] | |
| 90 - 113% | [10] |
Experimental Protocols
The accurate quantification of sirolimus using sirolimus-d3 as an internal standard involves several key steps, from sample preparation to LC-MS/MS analysis. Below are detailed methodologies from cited research.
Protocol 1: Sample Preparation by Protein Precipitation
This is a common and rapid method for extracting sirolimus from whole blood samples.
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes.
-
Aliquoting: To a 100 µL aliquot of the whole blood sample (calibrator, quality control, or unknown), add the internal standard solution.
-
Precipitation: Add 500 µL of a precipitation solution, typically a mixture of acetonitrile and an aqueous solution of zinc sulfate (e.g., 4:1 v/v of acetonitrile to 0.1M ZnSO4), containing sirolimus-d3.[5]
-
Vortexing: Vortex the mixture vigorously for 10-60 seconds to ensure thorough mixing and protein precipitation.[5][11]
-
Incubation (Optional): Some protocols include a brief incubation at room temperature (e.g., 10 minutes) to enhance precipitation.[5]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000-14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[5][11]
-
Supernatant Transfer: Carefully transfer the clear supernatant to an injection vial for LC-MS/MS analysis.[5]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: An HPLC system, such as an Agilent 1260 LC system, is used for separation.[18]
-
Analytical Column: A reverse-phase C18 column (e.g., Nova-Pak C18, 2.1 x 150 mm, 4 µm) is commonly employed.[12]
-
Mobile Phase: A gradient or isocratic mobile phase is used to separate sirolimus from other matrix components. A common mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid). For example, a gradient of ammonium formate buffer (5 mM) with 0.1% formic acid and acetonitrile can be used.[11]
-
Flow Rate: A typical flow rate is between 0.2 mL/min and 0.8 mL/min.[11][12]
-
Column Temperature: The column is often heated (e.g., 30-65 °C) to improve peak shape and reduce run time, although some methods are designed for room temperature operation.[11][12][19]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460 or Thermo TSQ quantum ultra) is used for detection.[1][18]
-
Ionization: Positive electrospray ionization (ESI+) is typically used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both sirolimus and sirolimus-d3 are monitored.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified mTOR signaling pathway and the inhibitory action of Sirolimus.
Experimental Workflow Diagram
Caption: Workflow for Sirolimus quantification using Sirolimus-d3 and LC-MS/MS.
Logical Relationship Diagram
Caption: Role of Sirolimus-d3 in establishing the PK/PD relationship of Sirolimus.
Foundational Research Applications
The ability to accurately measure sirolimus concentrations, facilitated by sirolimus-d3, is foundational to several areas of research.
Pharmacokinetic and Bio-distribution Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of sirolimus is crucial for optimizing dosing and minimizing toxicity.[7] Sirolimus exhibits significant inter- and intra-patient variability in its pharmacokinetics.[5][7] Studies in stable renal transplant patients have shown a long terminal half-life of approximately 62 hours, allowing for once-daily dosing.[20] The bioavailability of sirolimus is low, around 14%, and it is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][21] The use of sirolimus-d3 in LC-MS/MS assays allows researchers to precisely determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) in various preclinical and clinical settings.[20][21] This is essential for dose-finding studies, investigating drug-drug interactions, and developing population pharmacokinetic models.[4]
Investigating the mTOR Signaling Pathway
Sirolimus exerts its effects by forming a complex with the intracellular protein FKBP12, which then binds to and inhibits mTORC1, a key component of the mTOR signaling pathway.[1][3] This pathway is a central regulator of cell metabolism, growth, and proliferation and is implicated in numerous diseases, including cancer, polycystic kidney disease (PKD), and lymphatic malformations.[22][23][24][25]
Research studies utilize sirolimus as a tool to probe the function of the mTOR pathway. For instance, studies on PKD have shown that high doses of sirolimus can inhibit mTOR signaling and slow cyst growth in mouse models.[22] In such studies, the accurate measurement of sirolimus concentrations in blood and tissue, enabled by sirolimus-d3, is critical to correlate drug exposure with the observed pharmacodynamic effects on mTOR signaling targets, such as the phosphorylation of the S6 ribosomal protein (p-S6Rp).[22] This allows researchers to investigate dose-dependent effects and understand the mechanisms of action and potential resistance.[22]
Therapeutic Drug Monitoring (TDM) and Clinical Trials
In the clinical setting, TDM is mandatory for sirolimus to maintain concentrations within the therapeutic range (typically 5-15 ng/mL) and avoid sub-therapeutic levels that can lead to organ rejection or supra-therapeutic levels associated with adverse effects.[3] LC-MS/MS methods using sirolimus-d3 are the gold standard for this purpose, offering higher specificity and accuracy compared to immunoassays, which can suffer from cross-reactivity with sirolimus metabolites.[1][7] The robustness and reliability provided by sirolimus-d3 are essential for the successful execution of clinical trials investigating new indications for sirolimus or combination therapies.
Conclusion
Sirolimus-d3 is an indispensable tool in the field of sirolimus research and clinical management. Its primary application as a stable isotope-labeled internal standard in LC-MS/MS assays provides the analytical rigor required for accurate quantification in complex biological matrices. This foundational capability underpins critical research in pharmacokinetics, pharmacodynamics, and the elucidation of the mTOR signaling pathway's role in health and disease. For researchers, scientists, and drug development professionals, the use of sirolimus-d3 is not merely a technical detail but a prerequisite for generating high-quality, reliable data essential for advancing our understanding and application of sirolimus.
References
- 1. LC-MS/MS method for sirolimus in human whole blood validation. [wisdomlib.org]
- 2. Sirolimus and Everolimus Pathway: Reviewing Candidate Genes Influencing Their Intracellular Effects [mdpi.com]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. mdpi.com [mdpi.com]
- 5. msacl.org [msacl.org]
- 6. alkalisci.com [alkalisci.com]
- 7. Clinical pharmacokinetics of sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sirolimus-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 9. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of Sirolimus Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) | Springer Nature Experiments [experiments.springernature.com]
- 14. jetir.org [jetir.org]
- 15. researchgate.net [researchgate.net]
- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 17. jfda-online.com [jfda-online.com]
- 18. agilent.com [agilent.com]
- 19. A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of sirolimus in stable renal transplant patients after multiple oral dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Dose-Dependent Effects of Sirolimus on mTOR Signaling and Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Investigating mTOR signaling pathway and sirolimus response in Benign lymphangioendothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Dawn of a New Rapamycin Era: The Discovery and Development of Deuterated Analogs
An In-depth Technical Guide on the Emergence of Deuterated Rapamycin Analogs for Enhanced Therapeutic Potential
Executive Summary
The strategic incorporation of deuterium into the rapamycin scaffold represents a significant advancement in the pursuit of improved therapeutic agents. This technical guide delves into the discovery and history of deuterated rapamycin analogs, providing a comprehensive overview for researchers, scientists, and drug development professionals. By leveraging the kinetic isotope effect, deuteration aims to modulate the metabolic fate of rapamycin, a cornerstone immunosuppressant and mTOR inhibitor. This guide details the foundational patents, synthetic methodologies, and the underlying scientific rationale for the development of these novel analogs, while also highlighting the current landscape and future directions in this promising field of medicinal chemistry.
Introduction: The Rationale for Deuterating Rapamycin
Rapamycin, also known as sirolimus, is a macrolide compound with potent immunosuppressive and antiproliferative properties. Its mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism. Despite its therapeutic success, rapamycin's clinical use can be complicated by its pharmacokinetic profile, including its metabolism by cytochrome P450 3A (CYP3A) enzymes. This metabolism leads to the formation of various demethylated and hydroxylated metabolites, which can contribute to variability in drug exposure and potential side effects.
The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, at specific metabolically labile positions on the rapamycin molecule is a strategic approach to alter its pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic reactions where the cleavage of this bond is the rate-limiting step, a phenomenon known as the kinetic isotope effect .[1]
The primary goals of developing deuterated rapamycin analogs are:
-
Reduced Metabolism and Clearance: To decrease the rate of enzymatic degradation, leading to a longer plasma half-life.[1]
-
Improved Pharmacokinetic Profile: To achieve more sustained and predictable drug exposure.[1]
-
Enhanced Stability: To increase the molecule's resistance to degradation.[1]
-
Potentially Increased Potency and Reduced Toxicity: By altering the metabolic profile and sustaining therapeutic concentrations.[1]
Discovery and Foundational Intellectual Property
The conceptualization and initial synthesis of deuterated rapamycin analogs are primarily documented in patent literature. A key patent, US6342507B1, filed in the late 1990s, lays the groundwork for this class of compounds. This patent discloses the synthesis of several specific deuterated rapamycin analogs and outlines their potential therapeutic applications in a wide range of conditions, including:
-
Transplantation rejection (e.g., graft-versus-host disease)[1]
-
Autoimmune diseases[1]
-
Inflammatory diseases[1]
-
Leukemia/lymphoma and solid tumors[1]
-
Fungal infections[1]
-
Hyperproliferative vascular disorders[1]
This foundational patent identified key positions on the rapamycin molecule for deuteration, targeting sites known to be susceptible to metabolic modification.
Key Deuterated Rapamycin Analogs
The initial inventive efforts focused on the synthesis of several key deuterated rapamycin analogs. The structures and sites of deuteration for some of these pioneering compounds are illustrated below.
Figure 1: Chemical Structures of Early Deuterated Rapamycin Analogs
| Compound Name | Structure with Deuteration Site(s) |
| 7-Deuteromethyl Rapamycin | ![]() |
| epi-7-Deuteromethyl Rapamycin | ![]() |
| 7,43-d6-Rapamycin | ![]() |
| 31,42-d2-Rapamycin | ![]() |
Note: The images in the table are illustrative placeholders. The actual patent documents should be consulted for precise structural representations.
Experimental Protocols: Synthesis of Deuterated Rapamycin Analogs
The synthesis of deuterated rapamycin analogs involves the modification of the parent rapamycin molecule using deuterated reagents. The following protocols are based on the methodologies described in the foundational patent literature.[1]
General Workflow for the Synthesis of Deuterated Rapamycin Analogs
The synthesis of deuterated rapamycin analogs generally follows a multi-step process that begins with the parent rapamycin molecule. The specific steps and reagents vary depending on the desired location and number of deuterium atoms to be incorporated. A generalized workflow is depicted below.
Caption: General workflow for the synthesis of deuterated rapamycin analogs.
Synthesis of 7-Deuteromethyl Rapamycin
This procedure describes the substitution of the methyl group at the 7-position with a deuterated methyl group.
Protocol:
-
Dissolve rapamycin (5 mg) in dichloromethane (2.5 mL).[1]
-
Add deuterated methanol (CD3OD, 40 mg).[1]
-
Add NAFION® catalyst (10 beads).[1]
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 14 hours.[1]
-
Monitor the reaction progress by mass spectrometry.[1]
-
Upon completion, filter the solution to remove the catalyst.[1]
-
Concentrate the filtrate to obtain the crude product.[1]
-
Dissolve the residue in dry benzene and freeze-dry to yield 7-deuteromethyl rapamycin.[1]
Synthesis of 31,42-d2-Rapamycin
This protocol involves the introduction of deuterium at the 31 and 42 positions.
Protocol:
-
Dissolve rapamycin (11 mM) in a 1:1 mixture of cyclohexane and dichloromethane (10 mL).[1]
-
Cool the solution in an ice bath.[1]
-
Add poly(vinylpyridinium)dichromate (0.5 grams).[1]
-
Stir the reaction mixture overnight.[1]
-
Monitor the reaction progress by mass spectrum analysis.[1]
-
Filter the reaction mixture and wash with water.[1]
-
Dry the organic solution using anhydrous magnesium sulfate.[1]
-
Filter the solution and concentrate to obtain the product, which is characterized by LC/MS.[1]
Signaling Pathway: Mechanism of Action
Deuterated rapamycin analogs are designed to have the same fundamental mechanism of action as rapamycin, which is the inhibition of the mTOR signaling pathway. The binding of rapamycin (or its deuterated analog) to the intracellular protein FKBP12 creates a complex that then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).
Caption: Inhibition of the mTORC1 signaling pathway by deuterated rapamycin analogs.
Quantitative Data
As of the current literature review, there is a notable absence of publicly available, peer-reviewed quantitative data that directly compares the pharmacokinetic and pharmacodynamic properties of deuterated rapamycin analogs with their non-deuterated counterparts in a structured format. The foundational patents suggest improved properties, but detailed comparative studies with tabulated data are not yet published. The following tables are presented as templates for the types of quantitative data that are crucial for the comprehensive evaluation of these analogs.
Table 1: Comparative Pharmacokinetic Parameters (Template)
| Compound | Half-life (t½) (h) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vd) (L/kg) | Bioavailability (F) (%) |
| Rapamycin | Data not available | Data not available | Data not available | Data not available |
| 7-Deuteromethyl Rapamycin | Data not available | Data not available | Data not available | Data not available |
| 7,43-d6-Rapamycin | Data not available | Data not available | Data not available | Data not available |
Table 2: In Vitro mTORC1 Inhibition (Template)
| Compound | IC₅₀ (nM) |
| Rapamycin | Data not available |
| 7-Deuteromethyl Rapamycin | Data not available |
| 7,43-d6-Rapamycin | Data not available |
Future Directions and Conclusion
The development of deuterated rapamycin analogs represents an innovative strategy to enhance the therapeutic potential of a well-established drug. The foundational work has demonstrated the feasibility of synthesizing these compounds and has provided a strong rationale for their expected benefits. However, the field is still in its early stages, and there is a critical need for comprehensive preclinical and clinical studies to:
-
Quantify the Pharmacokinetic Advantages: Rigorous studies are required to determine the extent to which deuteration improves the half-life, reduces clearance, and enhances the bioavailability of rapamycin analogs.
-
Evaluate In Vivo Efficacy and Safety: Preclinical studies in animal models of transplantation, cancer, and autoimmune diseases are necessary to confirm the therapeutic benefits and assess the safety profile of these new chemical entities.
-
Develop Robust Analytical Methods: Validated analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for the accurate quantification of deuterated rapamycin analogs and their metabolites in biological matrices.
References
Methodological & Application
Application Note & Protocol: Quantification of Rapamycin using LC-MS/MS with Rapamycin-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantification of rapamycin in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Rapamycin, also known as Sirolimus, is a potent mTOR inhibitor used as an immunosuppressant and in various clinical and research applications.[1] Accurate quantification is crucial for therapeutic drug monitoring and pharmacokinetic studies. This method employs a stable isotope-labeled internal standard, Rapamycin-d3, to ensure high accuracy and precision.[2] The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this note includes a summary of the rapamycin signaling pathway.
Introduction
Rapamycin is a macrolide compound that exerts its biological effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[3][4] Rapamycin first binds to the immunophilin FK506-binding protein-12 (FKBP12).[5] The resulting FKBP12-rapamycin complex then binds to and inhibits the mTOR Complex 1 (mTORC1).[4][6] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer and diabetes.[6][7]
Given its narrow therapeutic index, precise measurement of rapamycin concentrations in biological samples is essential for clinical efficacy and safety. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity and specificity.[8] The use of a deuterated internal standard, this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response.[2]
Rapamycin Signaling Pathway
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to control key cellular processes.[7] mTOR forms two distinct protein complexes, mTORC1 and mTORC2.[3][4] Rapamycin, in complex with FKBP12, specifically inhibits mTORC1, which is sensitive to this drug, while mTORC2 is largely insensitive to acute rapamycin treatment.[4][5]
Experimental Protocol
This protocol outlines a general procedure for the quantification of rapamycin in whole blood. Optimization may be required based on the specific matrix and instrumentation used.
Materials and Reagents
-
Rapamycin certified reference standard
-
This compound internal standard (IS)[9]
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Zinc sulfate
-
Deionized water
Equipment
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes
-
Autosampler vials
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for rapamycin quantification.
Detailed Methodologies
1. Preparation of Stock and Working Solutions
-
Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the rapamycin stock solution in methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound.
2. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting rapamycin from whole blood.[11][12]
-
To 100 µL of whole blood sample, calibrator, or QC, add 200 µL of the internal standard working solution in methanol containing zinc sulfate.
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10-30 minutes at 4°C.[12]
-
Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
The following tables summarize typical LC-MS/MS parameters. These may need to be optimized for your specific instrument and column.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value |
| Column | C8 or C18, e.g., 50 mm x 4.6 mm, 5 µm[12] |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Acetate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 2 mM Ammonium Acetate |
| Flow Rate | 0.4 - 0.8 mL/min |
| Injection Volume | 10 - 20 µL[12] |
| Column Temperature | 40 - 50°C[12] |
| Gradient Elution | A gradient from lower to higher organic phase (Mobile Phase B) is typically used for optimal separation. |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[12] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 350 - 550°C[12][13] |
| Ion Spray Voltage | ~5500 V[12][13] |
| Curtain Gas | 25 - 40 psi[12][13] |
| Collision Gas | Argon |
Table 3: MRM Transitions for Rapamycin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Rapamycin | 936.6 [M+Na]+ | 409.3 | Sodium adduct is often monitored for stability.[12] |
| 931.5 [M+NH4]+ | 864.5 | Ammonium adduct is also commonly used.[14] | |
| This compound | 939.6 [M+Na]+ | 409.3 | Corresponding sodium adduct for the internal standard. |
| 934.5 [M+NH4]+ | 867.5 | Corresponding ammonium adduct for the internal standard. |
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of rapamycin to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[10]
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of rapamycin in biological matrices. This application note and protocol offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this analytical technique in their laboratories for therapeutic drug monitoring and research applications.
References
- 1. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 2. Sirolimus-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. mTOR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. rsc.org [rsc.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 12. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies [frontiersin.org]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Application Notes: Quantification of Rapamycin-d3 in Whole Blood by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (also known as Sirolimus) is a potent immunosuppressive agent widely used in organ transplantation to prevent rejection.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Rapamycin concentrations in whole blood is essential for optimizing dosing and minimizing toxicity.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM of immunosuppressants due to its high sensitivity, specificity, and accuracy compared to traditional immunoassays.[4][5]
This document provides a detailed protocol for the quantification of Rapamycin in whole blood samples using a stable isotope-labeled internal standard, Rapamycin-d3, and LC-MS/MS. The use of this compound ensures accurate quantification by compensating for matrix effects and variations in sample processing and instrument response.
Principle
Whole blood samples are first lysed and the proteins are precipitated to release the drug. This compound is added as an internal standard at the beginning of the sample preparation process. Following centrifugation, the supernatant containing Rapamycin and this compound is injected into an LC-MS/MS system. The compounds are separated chromatographically and detected by multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of Rapamycin to this compound against a calibration curve prepared in a similar matrix.
Materials and Reagents
-
Rapamycin certified reference material
-
This compound certified reference material
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Zinc Sulfate (0.1M aqueous solution)[2]
-
Ammonium Formate
-
Formic Acid
-
Ultrapure water
-
Drug-free whole blood (for calibration standards and quality controls)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Experimental Protocol
Preparation of Stock and Working Solutions
-
Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve Rapamycin in methanol.
-
This compound Internal Standard (IS) Working Solution (e.g., 8 ng/mL): Prepare by diluting the this compound stock solution in methanol.[5]
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking drug-free whole blood with appropriate volumes of Rapamycin working solutions. Typical calibration ranges are 0.5-50 ng/mL.[6]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 500 µL of the internal standard precipitation solution (e.g., a 1:4 v/v mixture of 0.1M aqueous zinc sulfate and acetonitrile containing this compound).[2] A common alternative is a mixture of methanol and zinc sulfate (7:3, v/v).[7]
-
Vortex the mixture vigorously for 10 seconds.[2]
-
Incubate at room temperature for 10 minutes to allow for complete protein precipitation.[2]
-
Centrifuge the sample at 13,000 rpm for 10 minutes.[2]
-
Carefully transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 4 µm) is commonly used.[7]
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[6]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.8 mL/min.[6][7]
-
Column Temperature: Elevated temperatures (e.g., 65°C) may be required to improve peak shape due to the hydrophobic nature of Rapamycin.[7]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
Data Analysis
The concentration of Rapamycin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression model. The concentrations of the unknown samples are then interpolated from this curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of Rapamycin in whole blood.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 50 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2.5 µg/L | [6][7] |
| Accuracy | 93.29% to 105.19% | [4] |
| Precision (CV%) | 3.67% to 15.10% | [4] |
| Analytical Recovery | 97.1 - 114.5% | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis in whole blood.
Simplified mTOR Signaling Pathway
Caption: Rapamycin's inhibition of the mTOR signaling pathway.
References
- 1. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Plasma Analysis of Rapamycin-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of plasma containing Rapamycin-d3 prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate sample preparation technique is critical for accurate and reproducible quantification of this compound, a commonly used internal standard for the immunosuppressant drug Rapamycin (also known as Sirolimus).
Introduction
Rapamycin is a potent mTOR inhibitor used to prevent organ transplant rejection and in the treatment of certain cancers. Therapeutic drug monitoring of Rapamycin is essential due to its narrow therapeutic index. This compound is a stable isotope-labeled internal standard used to correct for variability during sample preparation and analysis. The complex nature of plasma necessitates a robust sample preparation method to remove proteins and other interfering substances. This document outlines three common and effective techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Signaling Pathway of Rapamycin
Rapamycin functions by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1] Rapamycin forms a complex with the immunophilin FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).[1]
Experimental Workflow Overview
The general workflow for plasma sample preparation and analysis of this compound is depicted below. This process involves sample collection, the addition of an internal standard, extraction, and subsequent analysis by LC-MS/MS.
Comparison of Sample Preparation Techniques
The choice of sample preparation technique can significantly impact the recovery of the analyte and the extent of matrix effects, which can suppress or enhance the analyte signal during LC-MS/MS analysis. The following table summarizes the quantitative performance of the three techniques based on literature data.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 56.80 - 63.33[2] | ~88.9 - 100[3] | >80[4] |
| Matrix Effect (%) | Significant ion suppression can be observed[5] | Can be minimized with appropriate solvent selection[5] | Minimal matrix effects (≤15%)[4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[6] | 0.1 ng/mL[3] | 0.1 - 2.5 µg/L[7][8] |
| Throughput | High | Medium | Medium to High (with automation) |
| Cost per Sample | Low | Low to Medium | High |
| Selectivity | Low | Medium | High |
Note: The values presented are indicative and can vary depending on the specific protocol, instrumentation, and plasma matrix.
Experimental Protocols
The following are detailed protocols for each of the three sample preparation techniques. It is recommended to optimize these protocols for your specific laboratory conditions and instrumentation.
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. Acetonitrile is a commonly used precipitating agent.
Materials:
-
Human plasma
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound IS working solution to the plasma and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. Methyl tert-butyl ether (MTBE) is a common solvent for the extraction of Rapamycin.
Materials:
-
Human plasma
-
This compound IS working solution
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound IS working solution to the plasma and vortex briefly.
-
Add 500 µL of MTBE to the tube.[9]
-
Vortex vigorously for 5 minutes to ensure efficient extraction.[9]
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE offers the highest selectivity and results in the cleanest extracts, minimizing matrix effects. Polymeric reversed-phase cartridges, such as Oasis HLB, are effective for Rapamycin extraction.
Materials:
-
Human plasma
-
This compound IS working solution
-
Oasis HLB µElution Plate or 1 cc cartridges[10]
-
Phosphoric acid (4%)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
SPE vacuum manifold or positive pressure processor
Protocol:
-
Sample Pre-treatment:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound IS working solution and vortex.
-
Add 100 µL of 4% phosphoric acid and vortex.
-
-
SPE Procedure (Simplified 3-step protocol for Oasis HLB): [10]
-
Load: Directly load the pre-treated plasma sample onto the Oasis HLB sorbent.
-
Wash: Wash the sorbent with 2 x 200 µL of 5% methanol in water.
-
Elute: Elute the analytes with 2 x 25 µL of 90:10 acetonitrile:methanol.
-
-
Post-Elution:
-
Dilute the eluate with 100 µL of water.[11]
-
Vortex and inject into the LC-MS/MS system.
-
Conclusion
The choice of sample preparation method for this compound in plasma depends on the specific requirements of the assay, including the desired sensitivity, throughput, and cost. Protein precipitation is a fast and economical option for high-throughput screening. Liquid-liquid extraction offers a cleaner sample with improved sensitivity. Solid-phase extraction provides the cleanest extracts with the least matrix interference, making it the preferred method for assays requiring the highest accuracy and precision. It is crucial to validate the chosen method to ensure it meets the required performance criteria for the intended application.
References
- 1. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. waters.com [waters.com]
- 5. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
Application Note: High-Throughput Analysis of Rapamycin in Whole Blood for Therapeutic Drug Monitoring Using Rapamycin-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Therapeutic drug monitoring (TDM) of rapamycin (sirolimus), a potent mTOR inhibitor used as an immunosuppressant, is critical for optimizing treatment efficacy and minimizing toxicity. This application note describes a robust and sensitive method for the quantification of rapamycin in human whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Rapamycin-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocol, involving a simple protein precipitation step, is suitable for high-throughput clinical research applications.
Introduction
Rapamycin is a macrolide compound that functions as an inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt signaling pathway that regulates cell growth, proliferation, and survival.[1][2][3] Due to its potent immunosuppressive properties, rapamycin is widely used to prevent organ transplant rejection.[4][5] However, rapamycin exhibits a narrow therapeutic window and significant inter-individual pharmacokinetic variability, making therapeutic drug monitoring essential for effective patient management.[6][7]
LC-MS/MS has become the gold standard for the quantification of immunosuppressants due to its high sensitivity and specificity.[8][9] The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization effects in the mass spectrometer.[5] This application note provides a detailed protocol for the determination of rapamycin in whole blood using this compound as an internal standard, from sample preparation to data analysis.
mTOR Signaling Pathway and Rapamycin's Mechanism of Action
Rapamycin exerts its immunosuppressive effects by inhibiting the mTOR signaling pathway. Specifically, rapamycin forms a complex with the intracellular receptor FKBP12. This rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth and proliferation.[1][5] Inhibition of mTORC1 leads to a downstream cascade of events that ultimately suppress T-cell proliferation and differentiation.[10]
Experimental Protocols
Materials and Reagents
-
Rapamycin certified reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Zinc Sulfate Heptahydrate
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Drug-free human whole blood
Preparation of Stock and Working Solutions
-
Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the rapamycin stock solution with methanol:water (50:50, v/v) to prepare a series of working standards for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
To 50 µL of whole blood sample (calibrator, QC, or patient sample), add 25 µL of the this compound working internal standard solution.
-
Vortex briefly to mix.
-
Add 100 µL of a protein precipitation agent (e.g., acetonitrile or a mixture of zinc sulfate and methanol).[4][8]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | As needed to achieve separation |
Mass Spectrometry:
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Rapamycin: m/z 931.5 → 864.4this compound: m/z 934.5 → 864.4[6] |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Gas Temperatures | Optimized for the specific instrument |
Method Validation Summary
The analytical method was validated according to established guidelines. A summary of the validation parameters is presented below.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Rapamycin | 0.5 - 50 | > 0.99 | 0.5[6] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | < 15 | < 15 | 85 - 115 |
| Medium | 15 | < 15 | < 15 | 85 - 115 |
| High | 40 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Rapamycin | > 85 | < 15 |
Data Analysis
Quantification of rapamycin is performed by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their nominal concentrations. The concentration of rapamycin in the QC and patient samples is then determined by interpolating their peak area ratios from the calibration curve.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the therapeutic drug monitoring of rapamycin in whole blood. The simple protein precipitation sample preparation and the use of this compound as an internal standard contribute to the accuracy and robustness of the assay, making it well-suited for clinical research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Application of Rapamycin-d3 in Pharmacokinetic Studies of Sirolimus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirolimus, also known as rapamycin, is a potent immunosuppressant and mTOR inhibitor used to prevent organ transplant rejection and in the treatment of certain cancers.[1][2][3] Given its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to optimize dosing, ensure efficacy, and minimize toxicity.[4][5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of sirolimus in biological matrices due to its high sensitivity and specificity.[4][7][8]
In LC-MS/MS-based bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is essential for accurate and precise quantification. Rapamycin-d3 (sirolimus-d3), a deuterated analog of sirolimus, is an ideal SIL-IS for pharmacokinetic studies. Its chemical and physical properties are nearly identical to sirolimus, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its mass is different, allowing for distinct detection by the mass spectrometer. This co-eluting, non-interfering internal standard effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable data.
This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of sirolimus.
Mechanism of Action: Sirolimus and the mTOR Signaling Pathway
Sirolimus exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1] Sirolimus first binds to the intracellular protein FK-binding protein 12 (FKBP12).[9] The resulting sirolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[9] Inhibition of mTORC1 disrupts downstream signaling pathways, leading to the suppression of T-lymphocyte proliferation and other cellular processes.[9]
Experimental Protocols
Bioanalytical Method for Sirolimus Quantification using LC-MS/MS
This protocol outlines a general procedure for the quantification of sirolimus in whole blood using this compound as an internal standard. It is essential to validate the method in the specific matrix of interest according to regulatory guidelines.
1. Materials and Reagents
-
Sirolimus reference standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Zinc sulfate (optional, for protein precipitation)
-
Ultrapure water
-
Whole blood (control and study samples)
2. Preparation of Stock and Working Solutions
-
Sirolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve sirolimus in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Sirolimus Working Solutions: Prepare serial dilutions of the sirolimus stock solution with methanol or a suitable solvent to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the protein precipitation solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1-10 ng/mL.
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting sirolimus from whole blood.
-
Pipette 50 µL of whole blood sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (this compound in methanol or acetonitrile).
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
| Parameter | Typical Conditions |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid and 2 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic acid and 2 mM Ammonium Acetate in Methanol/Acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | A gradient elution is typically used to separate sirolimus from matrix components. |
| Column Temperature | 40 - 60 °C |
| Injection Volume | 5 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Data Presentation
Table 1: Performance Characteristics of LC-MS/MS Methods for Sirolimus Quantification
| Parameter | Reported Range/Value | Reference(s) |
| Linearity Range | 0.5 - 50 ng/mL | [2][7] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2.5 ng/mL | [7][11][12] |
| Intra-day Precision (%CV) | < 15% | [3][7] |
| Inter-day Precision (%CV) | < 15% | [3][7] |
| Accuracy (% Bias) | Within ±15% | [3][7] |
| Extraction Recovery | > 85% | [7] |
Table 2: Mass Spectrometric Parameters for Sirolimus and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Sirolimus | 931.7 | 864.6 | The precursor ion is the ammonium adduct of sirolimus ([M+NH4]+). The product ion results from the neutral loss of a methanol molecule. Variations in exact m/z values may occur between instruments. |
| This compound | 934.7 | 864.6 | The precursor ion is the ammonium adduct of this compound ([M+3+NH4]+). The product ion is the same as for sirolimus, as the deuterium atoms are not lost in this fragmentation. |
Application in Pharmacokinetic Studies
The use of this robust and validated LC-MS/MS method with this compound as an internal standard is critical for accurately defining the pharmacokinetic profile of sirolimus. Key pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) can be reliably determined.[13][14]
Accurate pharmacokinetic data is essential for:
-
Establishing bioequivalence of different formulations.
-
Investigating drug-drug interactions.[4]
-
Assessing the impact of patient-specific factors (e.g., genetics, organ function) on drug disposition.[5]
-
Developing and refining population pharmacokinetic models for personalized dosing strategies.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a highly accurate, precise, and reliable method for the quantification of sirolimus in biological matrices. This approach is fundamental for therapeutic drug monitoring and is indispensable for conducting pharmacokinetic studies that inform the safe and effective clinical use of sirolimus. The detailed protocols and data presented herein serve as a valuable resource for researchers and drug development professionals working with this critical immunosuppressive agent.
References
- 1. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies [frontiersin.org]
- 3. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 4. Clinical pharmacokinetics of sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Sirolimus Pharmacokinetic Variability Using Data Available from the Routine Clinical Care of Renal Transplant Patients – Population Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clinicalpub.com [clinicalpub.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sirolimus Pharmacokinetics Variability Points to the Relevance of Therapeutic Drug Monitoring in Pediatric Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and metabolism of sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Rapamycin-d3 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rapamycin-d3 in preclinical animal models, including detailed experimental protocols and quantitative data. Rapamycin, a potent inhibitor of the mammalian target of rapamycin (mTOR), is a widely studied compound in preclinical research for its immunosuppressive, anti-cancer, and anti-aging properties.[1] this compound, a deuterated analog of rapamycin, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, ensuring accurate quantification of rapamycin in biological matrices.
Key Applications of this compound in Preclinical Research
This compound is primarily utilized as an internal standard in pharmacokinetic and biodistribution studies of rapamycin in various animal models. Its identical chemical structure and properties to rapamycin, with the exception of its increased mass due to deuterium labeling, allow it to co-elute with rapamycin during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. This ensures accurate correction for variations in sample preparation and instrument response.
Common preclinical research areas involving the analysis of rapamycin, and therefore the use of this compound, include:
-
Immunosuppression: Evaluating the efficacy of rapamycin in preventing organ transplant rejection and treating autoimmune diseases.
-
Oncology: Investigating the anti-proliferative and anti-angiogenic effects of rapamycin in various cancer models.
-
Aging and Longevity: Studying the role of mTOR inhibition by rapamycin in extending lifespan and healthspan.
-
Neurological Disorders: Assessing the potential of rapamycin in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Quantitative Data: Pharmacokinetics of Rapamycin in Preclinical Models
The following tables summarize key pharmacokinetic parameters of rapamycin in commonly used preclinical animal models. These values can vary depending on the specific strain, sex, age of the animal, and the formulation and route of administration of rapamycin.
Table 1: Pharmacokinetic Parameters of Rapamycin in Rodents
| Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | AUC (ng·hr/mL) | Reference |
| Mouse | 1.5 mg/kg (i.p.) | - | - | - | - | [2] |
| Rat | 0.04 mg/kg (intranasal) | - | - | - | - | [3] |
Table 2: Pharmacokinetic Parameters of Rapamycin in Other Preclinical Models
| Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | AUC (ng·hr/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Rabbit | 0.05 mg/kg (i.v.) | - | - | >13 | - |[4][5] | | Rabbit | 0.5 mg/kg (i.v.) | - | - | >13 | - |[4][5] | | Dog | 0.1 mg/kg (oral) | 8.39 ± 1.73 | 3.3 ± 2.5 | 38.7 ± 12.7 | 140 ± 23.9 |[6] | | Dog | 0.1 mg/kg (oral, 5 days) | 5.49 ± 1.99 | 4.5 ± 1.0 | 99.5 ± 89.5 | 126 ± 27.1 |[6] | | Dog | 0.025 mg/kg (oral) | 1.47 (median) | 2 | - | 15.7 (median) |[7] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; AUC: Area under the curve. Note: "-" indicates data not provided in the cited source.
Experimental Protocols
Preparation of Rapamycin Formulation for In Vivo Administration
This protocol describes the preparation of a rapamycin formulation suitable for intraperitoneal (i.p.) injection in mice. For other routes of administration or animal models, the vehicle may need to be adjusted.
Materials:
-
Rapamycin powder
-
100% Ethanol
-
PEG400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Sterile ddH₂O (double-distilled water)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a 50 mg/mL Rapamycin stock solution:
-
Aseptically dissolve 100 mg of rapamycin powder in 2 mL of 100% ethanol.
-
Aliquot into sterile microcentrifuge tubes (e.g., 250 µL per tube) and store at -80°C.[8]
-
-
Prepare 10% PEG400 and 10% Tween 80 stock solutions:
-
To prepare 10% PEG400, add 2 mL of PEG400 to 18 mL of sterile ddH₂O and mix well.
-
To prepare 10% Tween 80, add 2 mL of Tween 80 to 18 mL of sterile ddH₂O and mix until fully dissolved.[8]
-
-
Prepare the final 1 mg/mL Rapamycin working solution:
-
In a sterile tube, combine:
-
5 mL of 10% PEG400 solution
-
5 mL of 10% Tween 80 solution
-
200 µL of the 50 mg/mL Rapamycin stock solution[8]
-
-
Mix the solution thoroughly.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the working solution into sterile tubes and store at -20°C for short-term use.[8]
-
-
Prepare the Vehicle Control:
-
In a sterile tube, combine 5 mL of 10% PEG400 and 5 mL of 10% Tween 80.
-
Mix thoroughly and filter-sterilize as described above.[8]
-
Protocol for Oral Gavage in Mice
This protocol provides a standardized method for the oral administration of Rapamycin formulations to mice.
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge for adult mice)[9]
-
Syringe
-
Rapamycin formulation or vehicle control
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.[9]
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
-
Gavage Needle Measurement:
-
Measure the appropriate insertion depth by placing the gavage needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this depth on the needle.[10]
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the needle.[9]
-
Once the needle is at the predetermined depth, slowly administer the solution over 2-3 seconds.[10]
-
-
Post-Administration:
-
Slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.[9]
-
Protocol for Quantification of Rapamycin in Whole Blood using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the extraction and analysis of rapamycin from whole blood samples.
Materials:
-
Whole blood samples from preclinical models
-
This compound (internal standard)
-
Protein precipitation solution (e.g., methanol, acetonitrile, or zinc sulfate)[11][12]
-
LC-MS/MS system
-
Appropriate LC column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Thaw whole blood samples on ice.
-
Spike a known concentration of this compound internal standard into each sample, calibrator, and quality control sample.
-
-
Protein Precipitation:
-
Add the protein precipitation solution to the blood samples.
-
Vortex vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
-
Extraction:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Separate Rapamycin and this compound using a suitable chromatographic method.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The ratio of the peak area of rapamycin to the peak area of this compound is used to calculate the concentration of rapamycin in the samples.
-
Signaling Pathways and Experimental Workflows
The mTOR Signaling Pathway
Rapamycin exerts its effects by inhibiting the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism. mTOR exists in two distinct complexes, mTORC1 and mTORC2. Rapamycin primarily inhibits mTORC1.
Caption: Simplified mTOR signaling pathway illustrating the mechanism of Rapamycin inhibition.
Experimental Workflow for a Preclinical Pharmacokinetic Study
This diagram outlines the typical workflow for a preclinical study investigating the pharmacokinetics of rapamycin using this compound as an internal standard.
Caption: Workflow for a preclinical pharmacokinetic study of Rapamycin using this compound.
References
- 1. Comparison of rapamycin schedules in mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of rapamycin: single-dose studies in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Rapamycin: Single‐Dose Studies in the Rabbit | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics of orally administered low-dose rapamycin in healthy dogs: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of long-term low-dose oral rapamycin in four healthy middle-aged companion dogs | bioRxiv [biorxiv.org]
- 6. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 10. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR - Wikipedia [en.wikipedia.org]
Application Note: Quantification of Rapamycin in Tissue Samples Using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rapamycin (also known as Sirolimus) is a potent mTOR inhibitor with significant immunosuppressive and anti-proliferative properties.[1][2] Its therapeutic use in organ transplantation and potential application in cancer therapy necessitates accurate and reliable quantification in various biological matrices, including tissue samples.[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of rapamycin in tissue homogenates using a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as deuterium-labeled rapamycin (Rapamycin-d3), is crucial for correcting matrix effects and improving assay precision and accuracy.[3][4][5]
Principle
This method involves the extraction of rapamycin and the deuterated internal standard from tissue homogenates via protein precipitation.[1][6] The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of rapamycin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
mTOR Signaling Pathway
Rapamycin exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[7][8][9] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[8][9][10] Rapamycin primarily targets mTORC1, which is sensitive to its effects.[7][9]
References
- 1. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 2. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texilajournal.com [texilajournal.com]
- 6. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mTOR - Wikipedia [en.wikipedia.org]
- 9. mTOR pathway | Abcam [abcam.com]
- 10. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Rapamycin-d3 in Mass Spectrometry-Based Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Rapamycin-d3 as an internal standard in the quantitative bioanalysis of rapamycin (also known as sirolimus) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended for researchers, scientists, and professionals involved in drug development and therapeutic drug monitoring.
Introduction
Rapamycin is a potent immunosuppressant and an inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1] Accurate and precise quantification of rapamycin in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, leading to improved accuracy and precision.[1] this compound, being chemically identical to rapamycin but with a mass shift of +3 Da, co-elutes with the analyte and experiences similar ionization efficiency, making it an ideal internal standard.
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism. Rapamycin first binds to the immunophilin FKBP12, and this complex then allosterically inhibits the mTOR Complex 1 (mTORC1).[1]
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of rapamycin using an internal standard.
Table 1: Linearity of Rapamycin Quantification
| Biological Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Porcine Whole Blood | 0.1 - 100 | Not Reported | [2] |
| Porcine Tissues | 0.5 - 500 | Not Reported | [2] |
| Rabbit Ocular Tissues | 2.3 - 1000 | > 0.9998 | [3][4] |
| Human Whole Blood | 0.6 - 49.2 | > 0.997 | [5] |
Table 2: Precision and Accuracy of Rapamycin Quantification
| Biological Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Human Whole Blood | Not Specified | < 10 | < 8 | 91 - 110 | [6] |
| Human Whole Blood | Not Specified | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 (Intra-day), 90 - 113 (Inter-day) | [5] |
Table 3: Recovery and Limit of Quantification (LOQ)
| Biological Matrix | Recovery (%) | LOQ (ng/mL) | Reference |
| Human Whole Blood | 76.6 - 84 | 0.6 | [5] |
| Human Whole Blood | 88 ± 26 | 0.25 | [7] |
| Rabbit Ocular Tissues | Not Reported | 2.3 | [3][4] |
| Porcine Whole Blood | Not Reported | 0.1 | [2] |
Experimental Protocols
A generalized experimental workflow for the bioanalysis of rapamycin using this compound is presented below. This should be optimized based on the specific matrix and instrumentation.
Materials and Reagents
-
Rapamycin certified reference standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Zinc sulfate (optional, for protein precipitation)
-
Biological matrix (e.g., whole blood, plasma, tissue homogenate)
Stock and Working Solutions Preparation
-
Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the rapamycin stock solution in methanol to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration appropriate for spiking into samples (e.g., 0.8 µg/mL).[5]
Sample Preparation (Protein Precipitation)
This is a common and effective method for extracting rapamycin from biological matrices.
-
Aliquot 100 µL of the biological sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution.
-
Add a protein precipitating agent. A common choice is methanol containing zinc sulfate.[5] For example, add 300 µL of a solution made of 30 mL methanol and 15 mL of 0.1 M zinc sulfate.[5]
-
Vortex the mixture for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reversed-phase C18 or C8 column is typically used. Examples include a Zorbax Eclipse XDB C18 (3.0 x 75 mm, 3.5 µm) or an Xterra C8 (50 mm x 4.6 mm, 5 µm).[3][5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed to separate rapamycin from matrix components. The specific gradient will depend on the column and system used.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C or 60°C.[3][5]
-
Injection Volume: Typically 5-20 µL.[3]
Mass Spectrometry (MS) Parameters
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[3][4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rapamycin: The sodium adduct [M+Na]+ at m/z 936.6 is often selected as the parent ion, with a common product ion being m/z 409.3.[3][4] Other adducts like ammonium [M+NH4]+ may also be monitored.
-
This compound: The corresponding sodium adduct [M+3+Na]+ at m/z 939.6 would be the parent ion, with the same product ion of m/z 409.3. The exact m/z values should be confirmed by direct infusion of the standards.
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) to achieve maximum signal intensity for both rapamycin and this compound.
Data Analysis and Quantification
The concentration of rapamycin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Rapamycin/Rapamycin-d3). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of rapamycin in the unknown samples is then interpolated from this calibration curve.
Conclusion
The use of this compound as an internal standard provides a robust, sensitive, and specific method for the quantification of rapamycin in various biological matrices by LC-MS/MS. The protocols and data presented here offer a comprehensive guide for the development and validation of bioanalytical methods for rapamycin, which are essential for clinical and research applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 3. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC-MS/MS: application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Rapamycin in Ocular Matrices using a Validated LC-MS/MS Method with Rapamycin-d3 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of rapamycin in various ocular matrices. The method utilizes a simple protein precipitation extraction procedure and employs Rapamycin-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C8 reversed-phase column with a rapid isocratic elution, allowing for a short analytical run time. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic and drug distribution studies of rapamycin in ocular tissues.
Introduction
Rapamycin (also known as Sirolimus) is an mTOR inhibitor with potent immunosuppressive and anti-proliferative properties.[1] Its therapeutic potential is being explored for various ocular conditions, including uveitis and age-related macular degeneration.[2][3] To support preclinical and clinical research, a reliable and sensitive analytical method for the quantification of rapamycin in ocular tissues is essential. Mass spectrometry has proven to be an excellent tool for ocular drug research, allowing for analysis of small samples and low concentrations.[4] This application note details a validated LC-MS/MS method for the determination of rapamycin in ocular matrices, such as the cornea, iris, ciliary body, lens, aqueous humor, vitreous humor, sclera, and retina/choroid, using this compound as an internal standard.
Experimental Workflow
Figure 1: Experimental workflow for the LC-MS/MS analysis of rapamycin in ocular matrices.
Materials and Reagents
-
Rapamycin (Sirolimus) reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Triethylamine
-
Ultrapure water
-
Blank ocular tissue homogenates from the species of interest
Equipment
-
Liquid chromatography system (e.g., Agilent 1200 series or equivalent)
-
Triple quadrupole mass spectrometer with ESI source (e.g., AB Sciex 3200 QTRAP or equivalent)
-
Reversed-phase C8 column (e.g., Xterra C8, 50 mm × 4.6 mm, 5 µm)[7][8]
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
Protocols
Preparation of Stock and Working Solutions
-
Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the rapamycin stock solution in methanol to create working solutions for calibration curve standards and quality control (QC) samples. A suggested range for working stock dilutions is from 0.023 µg/mL to 10 µg/mL.[7] Prepare a working solution of this compound at a suitable concentration (e.g., 5 µg/mL).
Sample Preparation
-
To a 200 µL aliquot of ocular tissue homogenate, add 25 µL of the this compound internal standard working solution (e.g., 5 µg/mL).[7][9]
-
Vortex the mixture for 30 seconds.[7]
-
Add 25 µL of 50% triethylamine in methanol and vortex for an additional 2 minutes.[7][9]
-
Add 1 mL of methanol to precipitate the proteins and vortex for 2 minutes.[7]
-
Centrifuge the samples at 10,000 rpm for 30 minutes at 4°C.[7][9]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of 80% acetonitrile in water containing 0.05% formic acid.[7][8]
LC-MS/MS Analysis
-
LC Conditions:
-
MS/MS Conditions:
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 2.3 - 1000 ng/mL[7][8] |
| Correlation Coefficient (r²) | > 0.9998[7][8] |
| Lower Limit of Quantification (LLOQ) | 2.3 ng/mL[7] |
| Intra-assay Precision (CV%) | 0.9 - 14.7%[10] |
| Inter-assay Precision (CV%) | 2.5 - 12.5%[10] |
| Intra-assay Accuracy | 89 - 138%[10] |
| Inter-assay Accuracy | 90 - 113%[10] |
| Mean Recovery of Rapamycin | 78 - 94% across various ocular tissues[7] |
| Stability in Ocular Homogenates | Stable for 6 weeks at -80°C and -20°C[7][8] |
Note: Precision and accuracy data are adapted from a method for sirolimus using a deuterated internal standard in a different matrix and are provided as a representative example.[10]
Rapamycin Signaling Pathway
Rapamycin exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and survival.
Figure 2: Simplified mTOR signaling pathway inhibited by rapamycin.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of rapamycin in various ocular matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. This method is well-suited for supporting research and development of rapamycin-based ocular therapeutics.
References
- 1. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 2. mdpi.com [mdpi.com]
- 3. The topical ocular delivery of rapamycin to posterior eye tissues and the suppression of retinal inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 7. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC-MS/MS: application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanomicellar Topical Aqueous Drop Formulation of Rapamycin for Back-of-the-Eye Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rapamycin-d3 Signal by Minimizing Ion Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize ion suppression and ensure a robust and accurate signal for Rapamycin-d3 in your LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method. In complex biological matrices, endogenous components like phospholipids, salts, and proteins can compete with this compound for ionization in the MS source, potentially leading to an underestimation of its concentration.
Q2: My this compound signal is low and variable. What are the likely causes?
Low and inconsistent signal for this compound is a classic sign of ion suppression. The primary causes include:
-
Matrix Effects: Co-eluting compounds from your sample (e.g., plasma, whole blood) are the most common culprits. These can include phospholipids, salts, and proteins that were not sufficiently removed during sample preparation.
-
Poor Sample Preparation: Inadequate cleanup of your sample can leave behind significant amounts of matrix components that interfere with ionization.
-
Suboptimal Chromatographic Conditions: If this compound co-elutes with a region of significant matrix interference, its signal will be suppressed.
-
Mobile Phase Composition: Certain mobile phase additives, especially non-volatile buffers like phosphates, can cause ion suppression.[1]
-
Issues with the Deuterated Internal Standard: Although this compound is a stable isotope-labeled internal standard designed to compensate for matrix effects, issues like isotopic impurity or deuterium-hydrogen exchange can lead to inaccurate results.[2]
Q3: How can I detect and assess the extent of ion suppression in my method?
The most direct way to visualize and assess ion suppression is through a post-column infusion experiment . This technique helps to identify regions in your chromatogram where co-eluting matrix components are causing a decrease in signal intensity. In this experiment, a constant flow of this compound is introduced into the mobile phase after the analytical column but before the mass spectrometer's ion source. When a blank matrix sample is injected, any dip in the constant this compound signal indicates a region of ion suppression.[3][4][5]
Troubleshooting Guide
Problem: Low and Inconsistent this compound Signal
This is often the primary symptom of significant ion suppression. The following troubleshooting workflow can help you systematically address the issue.
Caption: A logical workflow for troubleshooting ion suppression.
Data on Sample Preparation Methods
Effective sample preparation is the most critical step in minimizing ion suppression. The choice of technique can significantly impact the cleanliness of your extract and, consequently, the quality of your this compound signal.
| Sample Preparation Method | Typical Recovery of Rapamycin | Efficacy in Reducing Ion Suppression | Key Considerations |
| Protein Precipitation (PPT) | 70-90%[1] | Low | Fast and simple, but often results in significant ion suppression due to remaining phospholipids and other matrix components. |
| Liquid-Liquid Extraction (LLE) | 45-95%[6] | Moderate to High | Can provide cleaner extracts than PPT, but recovery can be variable and the process is more labor-intensive.[1] |
| Solid-Phase Extraction (SPE) | >85%[7] | High | Generally considered the most effective method for removing interfering matrix components, leading to minimal ion suppression.[8] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify chromatographic regions where co-eluting matrix components suppress the this compound signal.
Materials:
-
Syringe pump
-
Tee-piece union
-
Standard solution of this compound (at a concentration that gives a stable, mid-range signal)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of your LC column to one inlet of the tee-piece.
-
Connect the outlet of the syringe pump to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the MS ion source.
-
-
Establish a Stable Baseline:
-
Begin the LC gradient with the mobile phase.
-
Start infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Monitor the this compound signal in the mass spectrometer until a stable baseline is achieved.
-
-
Inject Blank Matrix:
-
Inject a blank matrix extract onto the LC column.
-
-
Data Analysis:
Protocol 2: Solid-Phase Extraction (SPE) for Rapamycin from Whole Blood
Objective: To effectively remove matrix interferences from whole blood samples for clean analysis of this compound. This protocol is a general guideline and may require optimization.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18 or a polymer-based sorbent)
-
SPE vacuum manifold
-
Whole blood sample
-
This compound internal standard solution
-
Methanol (for conditioning and elution)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Zinc sulfate solution (for hemolysis and initial protein precipitation)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of whole blood, add the this compound internal standard.
-
Add an equal volume of methanol/zinc sulfate solution to precipitate proteins and lyse the red blood cells.[9]
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
-
Equilibration:
-
Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
-
Washing:
-
Pass 1 mL of the wash solution (e.g., 5% methanol in water) through the cartridge to remove polar interferences.
-
-
Elution:
-
Elute the Rapamycin and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[10]
-
Protocol 3: Liquid-Liquid Extraction (LLE) for Rapamycin from Whole Blood
Objective: An alternative method to SPE for cleaning up whole blood samples.
Materials:
-
Whole blood sample
-
This compound internal standard solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of butyl chloride and diethyl ether)[6]
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To 1 mL of whole blood, add the this compound internal standard.
-
-
Extraction:
-
Add 5 mL of the extraction solvent.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Context: Rapamycin and the mTOR Signaling Pathway
Rapamycin functions as an inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival. Understanding this pathway can be important for researchers in drug development.
Caption: Rapamycin inhibits mTORC1, a key regulator of cell growth.
References
- 1. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of rapamycin in whole blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of sirolimus by liquid chromatography-tandem mass spectrometry using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Rapamycin-d3 Concentration for Bioanalytical Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Rapamycin-d3 concentration in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) like this compound necessary for bioanalytical assays?
An internal standard is crucial in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1][2][3][4][5][6] this compound, a stable isotope-labeled (SIL) version of Rapamycin, is considered the gold standard for this purpose.[2][4] Its primary role is to compensate for variability that can arise during the analytical workflow, including:
-
Sample Preparation: Corrects for analyte loss during extraction, dilution, and reconstitution steps.[3]
-
Injection Volume: Normalizes for minor variations in the volume of sample injected into the LC-MS/MS system.[2][4]
-
Matrix Effects: Co-eluting endogenous components in biological matrices (e.g., plasma, blood) can suppress or enhance the ionization of the analyte (Rapamycin), leading to inaccurate quantification. Since this compound is chemically and physically almost identical to Rapamycin, it experiences the same matrix effects, allowing for accurate correction.[3][7]
-
Instrument Response: Accounts for fluctuations in the mass spectrometer's performance over time.[2][4]
By adding a constant, known concentration of this compound to all samples (calibration standards, quality controls, and unknown study samples), the ratio of the analyte's response to the IS's response is used for quantification. This significantly improves the accuracy and precision of the results.[1][3]
Q2: What is the ideal type of internal standard for Rapamycin analysis?
A stable isotope-labeled (SIL) internal standard, such as this compound, is the most appropriate choice for quantifying Rapamycin.[2][4] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and are affected by matrix effects and ionization suppression or enhancement in the same way as the analyte.[2][3] This allows for the most accurate compensation for analytical variability. While structural analog internal standards can be used when a SIL-IS is unavailable, they may not track the analyte's behavior as closely.[2][4]
Q3: What is a good starting concentration for this compound in my assay?
There is no single universal concentration for this compound, as the optimal amount depends on the specific assay's sensitivity and the expected concentration range of Rapamycin in the samples. However, a common practice is to choose a concentration that is in the low to middle range of the calibration curve.[8] A good starting point is often the geometric mean of the calibration curve range. For instance, if your calibration curve for Rapamycin spans from 0.1 ng/mL to 100 ng/mL, a starting concentration for this compound in the range of 10-25 ng/mL would be a reasonable choice. The goal is to have a consistent and reproducible signal for the internal standard across all samples without it being so high that it introduces issues.
Q4: How do I experimentally determine the optimal this compound concentration?
The optimal concentration of this compound should be determined during method development. A suggested experimental approach is as follows:
-
Prepare a series of working solutions of this compound at different concentrations (e.g., 5, 10, 25, 50, and 100 ng/mL).
-
Spike these solutions into blank biological matrix (the same matrix as your study samples, e.g., human plasma).
-
Process these samples using your established extraction procedure (e.g., protein precipitation).
-
Analyze the extracted samples by LC-MS/MS and evaluate the peak area response of this compound.
-
Select a concentration that provides a robust and reproducible peak area (typically with a coefficient of variation (%CV) of less than 15%) that is well above the background noise but does not saturate the detector.
-
Verify that the chosen concentration does not interfere with the detection of the lower limit of quantitation (LLOQ) of Rapamycin. The response of the internal standard should not contribute significantly (e.g., >20%) to the signal at the LLOQ of the analyte.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to the concentration and performance of this compound.
| Observed Problem | Potential Root Cause | Recommended Action |
| High variability in this compound peak area across a run (>15% CV) | Inconsistent sample preparation: Inaccurate pipetting of the internal standard, inefficient or inconsistent extraction recovery.[2] | Investigate pipetting technique and ensure proper calibration of pipettes. Optimize the extraction procedure to ensure consistent recovery of both analyte and IS. Ensure thorough vortexing/mixing after adding the IS. |
| Instrument-related issues: Inconsistent injection volume, autosampler malfunction, detector drift.[2] | Perform an injection precision test with a standard solution. Check the autosampler for any leaks or blockages. Allow the mass spectrometer to stabilize before starting the run. | |
| Matrix effects: Significant and variable ion suppression or enhancement in different samples.[7] | Evaluate matrix effects from different lots of the biological matrix. Optimize chromatographic separation to separate the analyte and IS from interfering matrix components. Consider a more rigorous sample cleanup method (e.g., solid-phase extraction instead of protein precipitation). | |
| This compound signal is too low or not detectable | Suboptimal IS concentration: The concentration of the this compound working solution is too low. | Prepare a fresh, higher concentration working solution of this compound. Re-evaluate the optimal concentration as described in the FAQ. |
| Poor extraction recovery: The extraction procedure is not efficient for Rapamycin. | Optimize the extraction solvent and conditions. Ensure the pH of the sample and extraction solvent is appropriate for Rapamycin. | |
| Instrument sensitivity issues: The mass spectrometer is not sensitive enough to detect the low concentration of the IS. | Tune the mass spectrometer for the specific m/z transition of this compound. Optimize source parameters (e.g., temperature, gas flows, voltage). | |
| This compound signal is too high (detector saturation) | IS concentration is too high: The concentration of the this compound working solution is excessive. | Dilute the this compound working solution to a lower concentration. Re-optimize the IS concentration. |
| Incorrect stock solution preparation: An error was made when preparing the initial stock solution of this compound. | Prepare a fresh stock solution of this compound from the certified reference material. | |
| Poor accuracy and precision of quality control (QC) samples | Suboptimal IS concentration: The chosen concentration of this compound does not adequately compensate for variability, especially at the low and high ends of the calibration curve. | Re-evaluate and re-optimize the this compound concentration. Ensure the IS response is stable and consistent across the entire analytical run. |
| Interference from the IS: The this compound standard may contain a small amount of unlabeled Rapamycin, which can interfere with the quantification of the LLOQ. | Check the certificate of analysis for the isotopic purity of the this compound. Evaluate the contribution of the IS to the analyte signal in blank samples spiked only with the IS. The response should be less than 20% of the LLOQ response. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol describes a common method for extracting Rapamycin and this compound from plasma or whole blood.
-
Aliquoting: Aliquot 100 µL of each sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 200 µL of the protein precipitation solution containing the optimized concentration of this compound (e.g., 25 ng/mL in acetonitrile).
-
Precipitation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an appropriate volume (e.g., 10-20 µL) onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical starting parameters for the chromatographic separation and mass spectrometric detection of Rapamycin and this compound.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40-50 °C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Rapamycin: Monitor the appropriate precursor to product ion transition (e.g., m/z 936.6 -> 869.6 for the sodium adduct).
-
This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 939.6 -> 872.6 for the sodium adduct).
-
-
Data Analysis: Integrate the peak areas for both Rapamycin and this compound. Calculate the peak area ratio (Rapamycin/Rapamycin-d3) and use the calibration curve to determine the concentration of Rapamycin in unknown samples.
Quantitative Data Summary
The following tables summarize typical concentration ranges and acceptance criteria for bioanalytical method validation based on FDA guidelines.[1][8][9][10][11]
Table 1: Typical Calibration Curve and Quality Control Concentrations for Rapamycin Assays
| Sample Type | Typical Concentration Range (ng/mL) |
| Calibration Standards | 0.1 - 100 |
| Lower Limit of Quantitation (LLOQ) | 0.1 |
| Low Quality Control (LQC) | 0.3 |
| Medium Quality Control (MQC) | 15 |
| High Quality Control (HQC) | 80 |
| Dilution Quality Control | >100 (diluted into range) |
Table 2: Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ) | |
| Accuracy | Mean concentration of QC samples within ±15% of nominal (±20% at LLOQ) |
| Precision | Coefficient of variation (%CV) of QC samples ≤15% (≤20% at LLOQ) |
| Matrix Effect | IS-normalized matrix factor should be consistent across different lots of matrix |
| Recovery | Extraction recovery should be consistent and reproducible |
| Stability | Analyte should be stable under various storage and handling conditions |
Visualizations
Caption: Bioanalytical workflow for Rapamycin quantification.
Caption: Troubleshooting logic for IS variability.
Caption: Simplified Rapamycin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. nebiolab.com [nebiolab.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rapamycin-d3 Chromatography
Welcome to the technical support center for Rapamycin-d3 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve peak shape and overall chromatographic performance for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (e.g., tailing, fronting) for this compound?
Poor peak shape for this compound can stem from several factors:
-
Secondary Interactions: Residual silanol groups on silica-based columns can interact with the analyte, causing peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.
-
Inappropriate Mobile Phase pH: Although Rapamycin has no ionizable functional groups within a wide pH range, the mobile phase pH can still influence peak shape.
-
Sample Solvent Mismatch: If the sample solvent has a significantly higher elution strength than the mobile phase, it can cause peak distortion.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.
-
Degradation: Rapamycin is susceptible to degradation, which can result in the appearance of additional peaks or distorted main peaks.
Q2: Which type of HPLC column is best suited for this compound analysis?
Both C8 and C18 columns are commonly used for Rapamycin analysis. C8 columns, being less hydrophobic than C18, can sometimes offer advantages such as shorter analysis times and reduced consumption of organic modifiers. The choice ultimately depends on the specific method requirements and the desired separation from potential impurities or isomers.
Q3: How can I improve the resolution between this compound and its isomers?
Rapamycin can exist as a mixture of conformational isomers. To improve their separation:
-
Optimize Temperature: Column temperature can significantly impact the resolution of isomers. Elevated temperatures (e.g., 57°C) have been shown to be effective.
-
Adjust Mobile Phase Composition: Fine-tuning the ratio of organic solvent (e.g., methanol or acetonitrile) to water can enhance separation. Methanol is often preferred over acetonitrile for better peak shapes and shorter retention times for rapamycin.
-
Employ High-Efficiency Columns: Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can provide higher theoretical plates and better resolution.
Q4: What are the recommended starting conditions for developing an LC-MS/MS method for this compound?
A good starting point for an LC-MS/MS method for this compound would be:
-
Column: A C8 or C18 column (e.g., 50 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile or methanol with water, often with a modifier like formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used, often detecting the ammonium or sodium adduct of Rapamycin.
-
MRM Transitions: For Rapamycin, a common transition is m/z 936.6 -> 409.3 (for the sodium adduct). For this compound, the parent ion will be shifted by +3 m/z.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak for this compound has an asymmetrical shape with a pronounced "tail."
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a competitive base to the mobile phase ( |
Technical Support Center: Deuterated Internal Standards for Rapamycin Analysis
Welcome to the technical support center for the use of deuterated internal standards in rapamycin quantification. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard considered the "gold standard" for rapamycin quantification?
A1: Deuterated internal standards (IS) are considered the gold standard because their physicochemical properties are nearly identical to the analyte, rapamycin.[1] This ensures that the IS and rapamycin behave similarly during sample preparation, chromatography, and ionization.[1][2] By adding a known amount of the deuterated standard at the beginning of the workflow, it can effectively compensate for variability at multiple stages, including sample extraction, injection volume, and matrix effects, leading to improved accuracy and precision in quantification.[1][2] The ratio of the analyte signal to the internal standard signal remains constant even if absolute signal intensities fluctuate, providing more robust and reliable data.[3]
Q2: What are the most common challenges encountered when using a deuterated rapamycin internal standard?
A2: The most common challenges include:
-
Isotopic Effects: Slight differences in physicochemical properties between rapamycin and its deuterated counterpart can lead to partial chromatographic separation.[3][4]
-
Deuterium Back-Exchange: The replacement of deuterium atoms on the internal standard with hydrogen atoms from the surrounding solvent or matrix can occur, compromising the integrity of the standard.[5][6]
-
Isotopic Contribution (Crosstalk): The natural isotopic abundance of heavy isotopes in rapamycin can contribute to the signal of the deuterated internal standard, particularly if the mass difference is small.[7]
-
Matrix Effects: Co-eluting components from the sample matrix can differentially affect the ionization of rapamycin and its deuterated internal standard, leading to inaccurate quantification.[8][9]
-
Purity of the Internal Standard: The deuterated internal standard may contain residual unlabeled rapamycin as an impurity from its synthesis.[7]
Q3: What is the "isotope effect" and how can it affect my results?
A3: The isotope effect refers to the slight difference in chromatographic retention time that can occur between an analyte and its deuterated internal standard.[3][4] This happens because the replacement of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's properties.[4] If rapamycin and its deuterated standard do not co-elute perfectly, they may experience different degrees of matrix effects (ion suppression or enhancement), which can compromise the accuracy of the results.[4][10]
Q4: How can I minimize deuterium back-exchange?
A4: To minimize deuterium back-exchange:
-
Choose a stable deuterated position: The deuterium atoms should be placed on carbon atoms that are not susceptible to exchange, such as aliphatic or aromatic carbons, rather than on heteroatoms like oxygen or nitrogen.[11]
-
Control pH and temperature: Back-exchange can be accelerated by acidic or basic conditions and elevated temperatures.[5][12] It is crucial to control the pH and temperature throughout sample preparation, storage, and analysis.
-
Use aprotic solvents where possible: Storing the standard in aprotic solvents can help prevent exchange with solvent protons.
Troubleshooting Guides
Issue 1: Poor Precision and Accuracy in Rapamycin Quantification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Differential Matrix Effects | A stable isotope-labeled IS can be used to minimize analytical interpatient variation.[8][13] Use of a deuterated internal standard for sirolimus (rapamycin) resulted in consistently lower interpatient assay imprecision (CV values of 2.7%-5.7%) compared to a structural analog internal standard (CV values of 7.6%-9.7%).[13] | Improved precision and accuracy in your results. |
| Incomplete Co-elution | If the analyte and internal standard peaks are not completely overlapping, this can lead to scattered LC-MS/MS data.[10] Using a column with lower resolution to ensure complete peak overlap can minimize this effect.[10] | Reduced data scatter and more reliable quantification. |
| Internal Standard Impurity | Prepare and analyze a solution of only the deuterated internal standard. Monitor for a signal at the mass transition of unlabeled rapamycin. | A signal indicates the presence of unlabeled rapamycin as an impurity in the internal standard.[7] |
Issue 2: Drifting or Inconsistent Internal Standard Signal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Deuterium Back-Exchange | Incubate the deuterated internal standard in the sample matrix at various pH values and temperatures. Analyze the samples over time, monitoring the signals of both the deuterated IS and unlabeled rapamycin. | A decrease in the deuterated IS signal with a corresponding increase in the unlabeled analyte signal indicates back-exchange.[7] |
| Instrument Instability | Even with instrument drift causing a decrease in signal sensitivity, the use of an internal standard can ensure the ratio of analyte to IS remains correct, allowing the analytical run to still be valid.[2] | The ratio of analyte to IS should remain consistent, even if the absolute signal intensities drift. |
Quantitative Data Summary
The following table summarizes the comparison of assay precision between a deuterated internal standard (SIR-d3) and a structural analog internal standard (DMR) for sirolimus (rapamycin) analysis.
| Internal Standard | Interpatient Assay Imprecision (CV) |
| Deuterated Sirolimus (SIR-d3) | 2.7% - 5.7%[8][13] |
| Desmethoxyrapamycin (DMR) | 7.6% - 9.7%[8][13] |
Experimental Protocols
General Protocol for Rapamycin Extraction from Whole Blood
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Sample Preparation:
-
To 50 µL of whole blood sample, calibrator, or quality control, add the deuterated rapamycin internal standard solution.[1]
-
Add a precipitation reagent, such as zinc sulfate solution (0.1 M) in methanol/water, to precipitate proteins.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.[3]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).[3]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid and 2 mM ammonium acetate) and mobile phase B (e.g., methanol with 0.1% formic acid and 2 mM ammonium acetate).[3]
-
Flow Rate: A typical analytical flow rate.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).[3]
-
-
Mass Spectrometry (MS/MS):
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (rapamycin) and the internal standard.[3]
-
Calculate the ratio of the analyte peak area to the internal standard peak area.[3]
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of rapamycin in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: A typical experimental workflow for the bioanalysis of rapamycin using a deuterated internal standard.
Caption: A logical diagram illustrating the troubleshooting process for common issues in rapamycin analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Improving hydrogen/deuterium exchange mass spectrometry by reduction of the back-exchange effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Rapamycin-d3 Performance and Biological Matrix Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the impact of biological matrices on Rapamycin-d3 performance in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Rapamycin, meaning specific hydrogen atoms have been replaced with deuterium. It is used as a stable isotope-labeled internal standard (SIL-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. Because it is chemically and physically almost identical to the analyte of interest (Rapamycin), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer source. This allows it to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects, leading to more accurate and precise quantification of Rapamycin.
Q2: What are "matrix effects" and how do they impact my analysis?
Matrix effects are the alteration of ionization efficiency by co-eluting substances from the biological sample matrix (e.g., plasma, whole blood, tissue homogenates). These effects, which include ion suppression and ion enhancement, can lead to inaccurate and imprecise quantification.
-
Ion Suppression: The most common effect, where matrix components like phospholipids or salts compete with the analyte and internal standard for ionization, reducing their signal intensity.
-
Ion Enhancement: A less frequent increase in signal intensity caused by matrix components.
Q3: Which biological matrix is best for Rapamycin quantification: whole blood or plasma?
For Rapamycin, whole blood is the recommended matrix for analysis. Studies show that Rapamycin primarily distributes into red blood cells, with about 95% of the drug found in the cellular components. This results in significantly higher concentrations in whole blood compared to plasma. Using whole blood provides a more accurate representation of the drug's concentration and improves analytical sensitivity. Using plasma for pharmacokinetic studies can be misleading if concentrations differ significantly between plasma and red blood cells.
Q4: I am observing significant variability in my analyte/internal standard peak areas between samples. Could this be a matrix effect?
Yes, significant and inconsistent variations in peak areas, even with a consistent internal standard concentration, are a strong indicator of variable matrix effects between different samples. This is common in complex biological matrices where the composition can differ from one individual or sample to another.
Q5: My calibration curve has poor linearity (r² < 0.99). Can matrix effects be the cause?
Absolutely. If matrix effects are not adequately compensated for by the internal standard, they can lead to a non-linear relationship between the analyte concentration and the detector response. This occurs because the degree of ion suppression or enhancement may not be constant across the entire concentration range of the calibration standards.
Troubleshooting Guides
Issue 1: Suspected Ion Suppression or Enhancement
-
Symptoms: Low or inconsistent peak areas for both Rapamycin and this compound; high variability in quality control (QC) samples; inaccurate quantification.
-
Troubleshooting Steps:
-
Evaluate Matrix Factor: Perform a post-extraction spike experiment (see Protocol 1) to quantify the extent of ion suppression or enhancement. An ideal matrix factor (MF) is between 0.75 and 1.25.
-
Improve Chromatographic Separation: Modify the LC gradient to better separate Rapamycin from co-eluting matrix components, particularly phospholipids.
-
Optimize Sample Preparation: Standard protein precipitation is fast but may not remove all interferences. Consider more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample.
-
Check Internal Standard Performance: Calculate the IS-Normalized Matrix Factor. A value close to 1.0 indicates that the this compound is effectively compensating for the matrix effect.
-
Change Ionization Source: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if available, as it is generally less affected.
-
Issue 2: Poor Peak Shape or Co-elution with Interferences
-
Symptoms: Asymmetric (fronting or tailing) peaks; split peaks; visible interferences on the chromatogram co-eluting with the analyte.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure complete protein precipitation. Inadequate removal of proteins is a common cause of peak shape issues and column contamination.
-
Adjust Mobile Phase: Modify the pH or organic solvent composition of the mobile phase to improve peak shape.
-
Optimize LC Column and Conditions: Ensure the column is not overloaded. Experiment with a different column chemistry (e.g., a phenyl-hexyl instead of a C18) or a column with a smaller particle size for better resolution.
-
Implement a Diverter Valve: Program the mass spectrometer's diverter valve to send the initial, unretained portion of the sample (which often contains salts and other interferences) to waste instead of the ion source.
-
Quantitative Data
Table 1: Example Linearity Ranges and Limits of Quantification (LOQ) for Rapamycin in Biological Matrices
| Biological Matrix | Analytical Method | Linearity Range | LOQ | Reference |
| Ocular Tissue Homogenate | LC-MS/MS | 2.3 - 1000.0 ng/mL | 2.3 ng/mL | |
| Human Whole Blood | HPLC-UV | 2.5 - 150.0 ng/mL | 2.5 ng/mL | |
| Human Whole Blood | HPLC-UV | 6.5 - 356.4 ng/ml | 6.5 ng/ml | |
| Rat Whole Blood | LC-MS/MS | 2.9 - 51.2 µg/L | 2.9 µg/L | |
| Oral Fluid | LC-MS/MS | 0.1 - 5 ng/mL | 0.1 ng/mL |
Table 2: Reported Method Performance and Matrix Effect Data
| Parameter | Matrix | Value/Observation | Reference |
| Recovery | Human Whole Blood | 81.5 ± 4.3% | |
| Intra-day Precision (%RSD) | Human Whole Blood | 12.0% to 14.4% | |
| Inter-day Precision (%RSD) | Human Whole Blood | 2.6% to 13.0% | |
| Matrix Effect (Quantitative) | Whole Blood | Ion enhancement was observed but compensated for by the IS. Response ratio of patient samples to neat solution was 91.3% to 114.5%. | |
| Stability (Freeze-Thaw) | Ocular Matrix | Stable for three freeze-thaw cycles. | |
| Stability (Storage) | Human Whole Blood | Stable for at least 4 months at -20°C. |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This protocol is a rapid and common method for extracting Rapamycin from whole blood.
-
Aliquoting: Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Internal Standard Addition: Add 500 µL of a precipitation solution (e.g., 0.1M Zinc Sulfate in Methanol) containing this compound at a known concentration.
-
Precipitation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
Protocol 2: Evaluation of Matrix Effect by Post-Extraction Spike
This protocol quantifies the impact of the matrix on the analyte's signal.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte (Rapamycin) and IS (this compound) into the final analysis solvent.
-
Set B (Post-Spike in Matrix): Extract blank biological matrix (e.g., whole blood from 6 different sources) following Protocol 1. Spike the resulting clear supernatant with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-Spike in Matrix): Spike the analyte and IS into the blank biological matrix before extraction.
-
-
Analysis: Analyze all three sets by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.
-
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE
-
Visualizations
Caption: Simplified mTORC1 signaling pathway showing inhibition by Rapamycin.
process improvements for rapamycin analysis with an internal standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of rapamycin using an internal standard, primarily with LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Which internal standard (IS) is most suitable for rapamycin analysis?
A1: The ideal internal standard should have physicochemical properties very similar to rapamycin to compensate for variability during sample preparation and analysis. The most commonly used and recommended internal standards are:
-
Stable Isotope-Labeled (SIL) Rapamycin (e.g., ¹³C,d₃-Sirolimus): This is the gold standard as its chemical and physical behavior is nearly identical to rapamycin, providing the most accurate correction for matrix effects and extraction variability.
-
Structural Analogs: When a SIL IS is not available, structural analogs are a good alternative. Commonly used analogs include:
-
Everolimus
-
Ascomycin
-
Desmethoxy-rapamycin[1]
-
Q2: What are the common causes of poor peak shape for rapamycin and the internal standard?
A2: Poor peak shape, such as tailing or fronting, can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Consider diluting the sample.
-
Column Degradation: The column may be nearing the end of its lifespan or have become contaminated.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for rapamycin.
-
Secondary Interactions: Rapamycin can interact with active sites on the column. Using a column with end-capping can help mitigate this.
Q3: My results show high variability between replicate injections. What could be the issue?
A3: High variability can stem from several sources:
-
Inconsistent Sample Preparation: Ensure that the sample preparation, especially protein precipitation or extraction steps, is performed consistently for all samples.
-
Autosampler Issues: Check the autosampler for any leaks or inconsistencies in injection volume.
-
Sample Stability: Rapamycin may be degrading in the autosampler. Ensure the autosampler is temperature-controlled, and that samples are not left for extended periods before injection. Rapamycin in whole blood is stable for up to 8 days at 4°C and 30°C and can withstand up to three freeze-thaw cycles.[2]
-
Matrix Effects: Significant and variable matrix effects can cause inconsistent ionization in the mass spectrometer.
Q4: How can I minimize matrix effects in my rapamycin assay?
A4: Matrix effects, which cause ion suppression or enhancement, are a common challenge in bioanalysis.[3] To minimize them:
-
Improve Sample Cleanup: Transition from simple protein precipitation to more rigorous methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3]
-
Chromatographic Separation: Optimize the chromatographic method to separate rapamycin and the IS from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL IS will co-elute with the analyte and experience the same matrix effects, thus providing better correction.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q5: What are the optimal storage conditions for rapamycin in whole blood samples?
A5: For reliable results, proper sample storage is crucial. Studies have shown that:
-
Rapamycin in whole blood is stable for up to 8 days when stored at either 4°C or 30°C, in both light and dark conditions.[2]
-
Samples can undergo up to three freeze-thaw cycles without a significant change in rapamycin concentration.[2]
-
For long-term storage, freezing at -20°C or -80°C is recommended.[4] Rapamycin was found to be stable for 55 days at -40°C.[5]
Troubleshooting Guides
Issue 1: Low or No Signal for Rapamycin and/or Internal Standard
| Possible Cause | Troubleshooting Step |
| Sample Preparation Failure | Review the extraction protocol. Ensure correct solvent volumes and pH. Verify the efficiency of protein precipitation or SPE. |
| Mass Spectrometer Tuning | Check the tuning of the mass spectrometer for the specific m/z transitions of rapamycin and the IS. |
| Source Contamination | Clean the ion source of the mass spectrometer. |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values for both rapamycin and the IS. |
| Sample Degradation | Prepare fresh samples and analyze them immediately. Check storage conditions. |
Issue 2: Inconsistent Internal Standard Response
| Possible Cause | Troubleshooting Step |
| Inaccurate IS Spiking | Ensure the internal standard is added accurately and consistently to all samples, calibrators, and QCs. |
| IS Degradation | Check the stability of the internal standard stock solution. Prepare a fresh stock solution if necessary. |
| Matrix Effects on IS | If using a structural analog, it may not be perfectly compensating for matrix effects. Consider switching to a SIL IS. |
| Interference | A co-eluting compound may be interfering with the IS signal. Optimize chromatography to separate the interference. |
Issue 3: Poor Linearity of the Calibration Curve
| Possible Cause | Troubleshooting Step |
| Inaccurate Standard Preparation | Prepare a fresh set of calibration standards. |
| Detector Saturation | If the high-concentration standards are deviating, the detector may be saturated. Extend the calibration range or dilute the upper-level calibrators. |
| Suboptimal Integration | Review the peak integration parameters to ensure accurate peak area measurement. |
| Non-linear Response | The response may be inherently non-linear. Consider using a quadratic regression model. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
Aliquot Sample: Pipette 100 µL of whole blood sample, calibrator, or QC into a microcentrifuge tube.
-
Add Internal Standard: Add 200 µL of the internal standard working solution (e.g., in methanol or acetonitrile). The precipitating solution should contain the internal standard.[6]
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase to a final volume of 200 µL.[7]
-
Inject: Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.[7]
Protocol 2: LC-MS/MS Parameters for Rapamycin Analysis
The following table provides a starting point for LC-MS/MS method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Typical Value |
| LC Column | C8 or C18, 50 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium acetate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute rapamycin, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 - 60 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Rapamycin) | e.g., m/z 931.5 -> 864.5 (Ammonium adduct)[1] or 936.6 -> 409.3 (Sodium adduct)[7] |
| MRM Transition (IS - Ascomycin) | e.g., m/z 809.5 -> 756.5 |
| MRM Transition (IS - Everolimus) | e.g., m/z 975.6 -> 908.6 |
Data Presentation
Table 1: Comparison of Common Internal Standards for Rapamycin Analysis
| Internal Standard | Pros | Cons | Typical MRM Transition (m/z) |
| ¹³C,d₃-Sirolimus | Gold standard; best correction for matrix effects and extraction variability. | Higher cost. | 934.7 → 864.6[8] |
| Everolimus | Structurally very similar to rapamycin; good correction. | May not perfectly co-elute; potential for cross-talk. | 975.6 → 908.6 |
| Ascomycin | Good structural analog; widely used. | Differences in extraction recovery and ionization efficiency compared to rapamycin. | 809.5 → 756.5 |
| Desmethoxy-rapamycin | Good structural analog. | Similar cons to ascomycin. | 901.5 > 834.5[1] |
Table 2: Typical Validation Results for a Rapamycin LC-MS/MS Assay
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy within 80-120%, Precision < 20% | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% | 4.5% |
| Inter-day Precision (%CV) | < 15% | 6.8% |
| Accuracy (% Bias) | Within ±15% | -2.5% |
| Extraction Recovery | Consistent and reproducible | 85% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | 92% |
Visualizations
Caption: Experimental workflow for rapamycin analysis.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Stability of sirolimus (rapamycin) in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of rapamycin in whole blood using reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 7. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Reducing Variability in Rapamycin-d3 Response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in the analytical response of Rapamycin-d3, a commonly used internal standard for the quantification of Rapamycin (also known as Sirolimus).
Troubleshooting Guide
This guide addresses specific issues that can lead to variability in this compound response during LC-MS/MS analysis.
| Issue ID | Observed Problem | Potential Causes | Recommended Actions & Solutions |
| RD3-V01 | High Variability in this compound Peak Area Across a Run | 1. Inconsistent Sample Preparation: Variability in extraction recovery, inconsistent evaporation of solvent, or incomplete reconstitution can affect the final concentration of the internal standard. 2. Autosampler Injection Inaccuracy: Inconsistent injection volumes will lead to variable amounts of the internal standard being introduced into the LC-MS system. 3. Systematic Errors: Issues with the liquid handling system, such as a malfunctioning pipette channel, can introduce variability.[1] 4. Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement, affecting the this compound signal inconsistently across different samples.[2][3][4] | Sample Preparation: - Ensure thorough vortexing and mixing at each step. - Add this compound early in the sample preparation process to account for extraction variability.[5] - Carefully monitor and control the evaporation and reconstitution steps to prevent sample loss or incomplete dissolution. Instrumentation: - Perform regular maintenance and calibration of autosamplers and pipettes. - Investigate for any patterns in variability that might correlate with specific wells or injection sequences. Matrix Effects: - Implement a more rigorous sample clean-up method (e.g., solid-phase extraction) to remove interfering matrix components.[6][7] - Evaluate different reconstitution solvents to minimize matrix effects.[8] |
| RD3-V02 | Drifting (Increasing or Decreasing) this compound Signal Over the Analytical Run | 1. Instrument Sensitivity Drift: The sensitivity of the mass spectrometer can change over time due to factors like source contamination or temperature fluctuations. 2. Instability of this compound in Solution: Rapamycin and its deuterated analog can be unstable in certain solvents or at specific pH values, leading to degradation over the course of a run.[9][10] 3. Deuterium Exchange: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly at certain pH levels, altering the mass of the internal standard.[11][12] | Instrumentation: - Allow the LC-MS system to stabilize for an adequate amount of time before starting the run. - Monitor system suitability by injecting a standard at the beginning, middle, and end of the run. Sample Stability: - Prepare fresh solutions of this compound for each run. Rapamycin solutions are known to be unstable. - Investigate the stability of this compound in the autosampler over the expected run time. Deuterium Exchange: - Evaluate the stability of the deuterated label by incubating the internal standard in the mobile phase and re-injecting to check for any changes in signal or mass.[11] - If exchange is suspected, consider using a different mobile phase or adjusting the pH. |
| RD3-V03 | Poor Correlation Between Rapamycin and this compound Response (Poor Tracking) | 1. Chromatographic Separation (Isotope Effect): Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts.[5][11] If they do not co-elute perfectly, they may experience different matrix effects. 2. Differential Ionization: Even with co-elution, the analyte and internal standard may respond differently to ion suppression or enhancement in complex matrices. 3. In-source Fragmentation: The deuterated internal standard might undergo fragmentation in the ion source, leading to a loss of signal at the target m/z.[11] | Chromatography: - Optimize the chromatographic method to ensure co-elution of Rapamycin and this compound. This can involve adjusting the mobile phase composition, gradient, or column temperature. - If co-elution is not achievable, consider a more robust sample cleanup to minimize the impact of matrix effects. Mass Spectrometry: - Optimize the ion source parameters (e.g., cone voltage, collision energy) to minimize in-source fragmentation.[11] - Select a stable position for the deuterium label on the internal standard, away from sites prone to exchange.[11][12] |
| RD3-V04 | Non-linear Calibration Curve | 1. Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. 2. Ion Suppression at High Concentrations: High concentrations of the analyte can suppress the ionization of both the analyte and the internal standard. 3. Isotopic Contribution: At high analyte concentrations, the natural abundance of isotopes in the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small. | Calibration Curve: - Extend the calibration curve to lower concentrations if high-end non-linearity is observed. - If detector saturation is suspected, dilute the samples to fall within the linear range of the assay. - Consider using a weighted regression model for the calibration curve. Internal Standard: - Use a this compound standard with a higher degree of deuteration (e.g., d4 or higher) to minimize the impact of isotopic contribution from the analyte. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound to use as an internal standard?
The concentration of the internal standard should ideally be similar to the expected concentration of the analyte in the samples. A common practice is to use a concentration that is in the mid-range of the calibration curve.
2. How should I prepare and store this compound stock solutions?
This compound should be dissolved in a suitable organic solvent like methanol or ethanol to prepare a stock solution.[8] It is recommended to store the stock solution at -20°C and protect it from light.[6] Due to the instability of Rapamycin in solution, it is best to prepare fresh working solutions for each analytical run.
3. Can I use a different internal standard for Rapamycin quantification if this compound is not available?
While a stable isotope-labeled internal standard like this compound is considered the gold standard, a structural analog can be used as an alternative.[5] However, it is crucial to validate the performance of the analog internal standard thoroughly, as it may not perfectly mimic the behavior of Rapamycin during sample preparation and analysis.
4. What are the key indicators of a good internal standard performance?
A good internal standard should exhibit a consistent response across all samples in an analytical run. The peak area of the internal standard should not show significant drift or variability. Furthermore, the ratio of the analyte peak area to the internal standard peak area should remain constant for a given concentration, even if the absolute peak areas fluctuate.
5. How can I assess the impact of matrix effects on my this compound response?
To quantify the matrix effect, you can compare the response of this compound in a post-extraction spiked sample (blank matrix extract with internal standard added) to its response in a neat solution at the same concentration.[3][4] A significant difference in response indicates the presence of ion suppression or enhancement.
Experimental Protocols
Protocol 1: Preparation of Rapamycin and this compound Stock and Working Solutions
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of Rapamycin and this compound.
-
Dissolve each in 1 mL of methanol in separate volumetric flasks.
-
Store the stock solutions at -20°C in amber vials.
-
-
Working Solution Preparation:
-
Prepare a series of working solutions for the calibration curve by serially diluting the Rapamycin stock solution with methanol:water (50:50, v/v).
-
Prepare a working solution of this compound at a concentration appropriate for your assay (e.g., 100 ng/mL) by diluting the stock solution with the same diluent.
-
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is a general guideline and may need optimization for specific biological matrices.
-
Sample Aliquoting:
-
Pipette 100 µL of the sample (e.g., whole blood, plasma, tissue homogenate) into a microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 20 µL of the this compound working solution to each sample, calibrator, and quality control sample.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting variability in this compound response.
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 4. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. The bioavailability of compounded and generic rapamycin in normative aging - Rapamycin Longevity News [rapamycin.news]
- 10. benchchem.com [benchchem.com]
- 11. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with Rapamycin-d3 stock and working solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Rapamycin-d3 stock and working solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated form of Rapamycin (also known as Sirolimus), a potent inhibitor of the mammalian target of rapamycin (mTOR). It is commonly used as an internal standard for the quantification of Rapamycin in mass spectrometry-based analyses. The stability of this compound is critical because its degradation can lead to inaccurate quantification of the non-deuterated compound, affecting experimental outcomes and data interpretation.
Q2: What are the optimal storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C and protected from light.[1][2] Stock solutions in appropriate organic solvents should be stored at -80°C for up to a year, though shorter periods at -20°C (e.g., one month) are also possible.[3][4] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: Which solvents are recommended for preparing this compound stock solutions?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, and chloroform.[5][6] The choice of solvent may depend on the specific experimental requirements and downstream applications. For cell culture experiments, DMSO is a common choice; however, the final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid cytotoxicity.
Q4: Can I dissolve this compound in aqueous solutions like PBS?
It is strongly advised not to dissolve or store this compound in aqueous solutions such as Phosphate-Buffered Saline (PBS) or cell culture media for extended periods. Rapamycin is known to be highly unstable in aqueous environments, especially at neutral or alkaline pH, and is susceptible to hydrolysis and degradation.[7][8][9] If aqueous working solutions are necessary, they should be prepared fresh immediately before use.
Q5: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can often be attributed to the degradation of this compound. Key factors to investigate include:
-
Improper Storage: Check if the stock solutions have been stored at the correct temperature and protected from light.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade the compound. Using aliquots is essential.
-
Age of Solution: Both stock and working solutions have a finite lifespan. It is best to use freshly prepared or recently prepared solutions.
-
Contamination of Solvents: The presence of water or other impurities in the organic solvent can accelerate degradation.
-
pH of Working Solution: The stability of Rapamycin is pH-dependent, with increased degradation at neutral to alkaline pH.[1][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent assay results. | Degradation of this compound in stock or working solution. | 1. Prepare a fresh stock solution from powder. 2. Aliquot the new stock solution into single-use vials and store at -80°C. 3. For working solutions, especially in aqueous buffers, prepare them immediately before the experiment. 4. Verify the stability of your solution using the HPLC protocol provided below. |
| Unexpected peaks in HPLC or Mass Spectrometry analysis. | Isomerization or degradation of this compound. | 1. Rapamycin exists as conformational isomers in solution, the ratio of which can be solvent-dependent.[11][12][13] This is a known characteristic and may not indicate degradation. 2. Degradation products, such as secorapamycin (the ring-opened form), can appear as new peaks.[7][14] 3. Minimize exposure of solutions to light and elevated temperatures. |
| Precipitation observed in the stock solution upon thawing. | The solution may be supersaturated, or the solvent may have absorbed water. | 1. Gently warm the vial to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, centrifuge the vial and use the supernatant, though the concentration may be altered. 3. For future preparations, ensure the solvent is anhydrous. |
Quantitative Stability Data
The stability of Rapamycin is highly dependent on the solvent, pH, and temperature. The following table summarizes the half-life of Rapamycin under different conditions. The stability of this compound is expected to be comparable.
| Solvent/Medium | pH | Temperature | Half-life | Reference |
| 30:70 Acetonitrile:Water with 23.7 mM Ammonium Acetate | 7.3 | Not Specified | ~890 hours | [1][10] |
| 30:70 Acetonitrile:Water with 237 mM Ammonium Acetate | 7.3 | Not Specified | ~200 hours | [1][10] |
| 30:70 Acetonitrile:Water with NaOH | 12.2 | Not Specified | Significantly reduced (by 3 orders of magnitude compared to pH 7.3) | [1][10] |
| Methanol | Not Applicable | 2-8°C | > 1 week (no decomposition observed) | [8] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or 95% ethanol to achieve the desired concentration (e.g., 10-50 mg/mL).
-
Dissolution: Ensure complete dissolution by vortexing or brief sonication.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protecting vials. Store at -80°C for long-term storage (up to 1 year) or -20°C for shorter durations.[1]
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general method to assess the stability of a this compound solution by monitoring its purity over time.
-
Sample Preparation:
-
Dilute a sample of your this compound stock or working solution to a final concentration within the linear range of the detector (e.g., 0.1-10 µg/mL) using the mobile phase.
-
Prepare a fresh, undegraded standard at the same concentration for comparison.
-
-
HPLC Conditions (Example):
-
Column: C8 or C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[4][12]
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 80:20 v/v).[4][12] A gradient elution may also be used for better separation of degradation products.[11]
-
Column Temperature: 57°C (elevated temperature can improve peak shape for isomers).[4][12]
-
Injection Volume: 20-50 µL.[11]
-
-
Data Analysis:
-
Inject the freshly prepared standard to determine the retention time of the intact this compound.
-
Inject the aged or suspect sample.
-
Compare the chromatograms. A decrease in the area of the main peak and the appearance of new peaks (either earlier or later eluting) indicate degradation.
-
Calculate the percentage of remaining this compound by comparing the peak area of the aged sample to that of the fresh standard.
-
Visualizations
mTOR Signaling Pathway
Rapamycin, after forming a complex with FKBP12, inhibits mTORC1, a central regulator of cell growth and proliferation. This inhibition blocks the phosphorylation of downstream effectors like S6K1 and 4E-BP1.
Caption: Simplified mTORC1 signaling pathway showing the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps for evaluating the stability of a this compound solution.
References
- 1. [PDF] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ejhp.bmj.com [ejhp.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of rapamycin in whole blood by HPLC. | Semantic Scholar [semanticscholar.org]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. goldbio.com [goldbio.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Rapamycin using Rapamycin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of rapamycin (sirolimus) in biological matrices, with a focus on the use of the stable isotope-labeled internal standard, Rapamycin-d3. The selection of an appropriate internal standard is critical for the accuracy and robustness of LC-MS/MS assays. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of a suitable bioanalytical method.
Superiority of Isotope-Labeled Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the therapeutic drug monitoring of rapamycin due to its high sensitivity and specificity. The use of an internal standard (IS) is essential to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards, such as this compound, are considered the most suitable choice for quantitative bioanalysis. This is because they share nearly identical physicochemical properties with the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any variations.
In contrast, structural analogs, while sometimes used, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte, potentially leading to less accurate quantification.
Performance Comparison: Isotope-Labeled vs. Structural Analog Internal Standards
The following table summarizes the performance characteristics of a bioanalytical method for rapamycin using a stable isotope-labeled internal standard (Sirolimus-¹³C,d₃) versus structural analog internal standards. The data demonstrates the comparable, and in some aspects superior, performance of the isotope-labeled standard.
| Validation Parameter | Isotope-Labeled IS (Sirolimus-¹³C,d₃) | Structural Analog IS (Ascomycin) | Acceptance Criteria (FDA/EMA) |
| Linearity Range (ng/mL) | 0.5 - 49.2 | 0.5 - 50 | Correlation coefficient (r²) > 0.99 |
| Intra-Assay Precision (% CV) | < 10% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Assay Precision (% CV) | < 8% | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | 91% - 110% | 91% - 110% | 85% - 115% (80% - 120% at LLOQ) |
| Recovery (%) | 76.6 - 84% | Not Reported | Consistent, precise, and reproducible |
| Matrix Effect | Well-compensated | Not Reported | Within acceptable limits |
| Stability (Freeze/Thaw) | Stable for at least 3 cycles | Stable | Within ±15% of nominal concentration |
| Stability (Short-Term, RT) | Stable | Stable | Within ±15% of nominal concentration |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting rapamycin from whole blood.
-
To a 100 µL aliquot of whole blood, add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the internal standard, this compound, at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are typical LC-MS/MS parameters for the analysis of rapamycin and this compound.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.
-
Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions:
-
Rapamycin: Precursor ion (m/z) 936.6 → Product ion (m/z) 869.5[1]
-
This compound: Precursor ion (m/z) 934.7 → Product ion (m/z) 864.6
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of rapamycin, the following diagrams are provided.
References
A Head-to-Head Comparison: Rapamycin-d3 vs. 13C-Labeled Rapamycin as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of rapamycin, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: Rapamycin-d3 and 13C-labeled rapamycin, supported by established principles in mass spectrometry and bioanalysis.
The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for the correction of variability that can arise from matrix effects, extraction inconsistencies, and instrument fluctuations. While both deuterated (d3) and carbon-13 (13C) labeled rapamycin serve this purpose, subtle but significant differences in their isotopic labeling can influence analytical performance.
Performance Comparison at a Glance
The selection of an internal standard often involves a trade-off between cost and analytical rigor. While this compound is a widely used and generally more cost-effective option, 13C-labeled rapamycin is often considered the "gold standard" due to its superior isotopic stability and closer chromatographic similarity to the unlabeled analyte.
| Feature | This compound (Deuterated) | 13C-Labeled Rapamycin | Key Considerations |
| Chromatographic Co-elution | Potential for slight retention time shifts ("isotopic effect")[1][2][3]. | Typically co-elutes perfectly with unlabeled rapamycin[1][4]. | The difference in bond strength between C-H and C-D can lead to altered chromatographic behavior, potentially impacting accurate correction for matrix effects[3]. |
| Isotopic Stability | Generally stable, but deuterium atoms can be susceptible to back-exchange with protons, especially if located at exchangeable positions[1][5]. | Highly stable, as the 13C atoms are integrated into the carbon backbone of the molecule and are not prone to exchange[1][5]. | Instability of the isotopic label can lead to a loss of the internal standard's signal and inaccurate quantification. |
| Matrix Effect Compensation | Good, but can be compromised if there is a significant chromatographic shift from the analyte[3]. | Excellent, as perfect co-elution ensures that the internal standard and analyte experience the same matrix-induced ion suppression or enhancement[1]. | Differential matrix effects on the analyte and internal standard are a primary source of analytical error. |
| Accuracy and Precision | Generally provides good accuracy and precision. | Often provides superior accuracy and precision due to better co-elution and isotopic stability[1]. | For assays requiring the highest level of quantitative accuracy, 13C-labeling is preferred. |
| Cost | Generally less expensive to synthesize. | Typically more expensive to synthesize[4]. | The choice may be influenced by budgetary constraints, especially for large-scale studies. |
Experimental Protocols
A robust and validated bioanalytical method is essential for the accurate quantification of rapamycin. The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol that can be adapted for use with either this compound or 13C-labeled rapamycin as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood sample in a microcentrifuge tube, add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the internal standard (this compound or 13C-labeled rapamycin) at a known concentration.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and mixing of the internal standard.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient elution should be optimized to achieve good separation of rapamycin from potential interferences. A typical gradient might start at 30% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for rapamycin and the chosen internal standard should be monitored. Example transitions (these should be optimized for the specific instrument):
-
Rapamycin: m/z 931.6 → 864.5 (Ammonium adduct)
-
This compound: m/z 934.6 → 867.5
-
13C-labeled Rapamycin (e.g., 13C6): m/z 937.6 → 870.5
-
-
Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized to achieve maximum sensitivity and specificity.
-
Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (rapamycin) to the internal standard (this compound or 13C-labeled rapamycin).
-
A calibration curve is constructed by plotting the peak area ratios of known standards against their corresponding concentrations.
-
The concentration of rapamycin in the unknown samples is then determined from the calibration curve.
Visualizing the Concepts
To further elucidate the key aspects of this comparison, the following diagrams illustrate the underlying biological pathway, the experimental workflow, and the logical relationship between the choice of internal standard and analytical outcomes.
References
A Comparative Guide to Rapamycin Quantification: Method Validation in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of rapamycin (also known as sirolimus) is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies, ensuring patient safety and efficacy. This guide provides a comparative analysis of common bioanalytical methods for rapamycin quantification, with a focus on method validation parameters as stipulated by the U.S. Food and Drug Administration (FDA). The information presented is compiled from peer-reviewed studies and regulatory guidance to assist researchers in selecting and validating the most appropriate method for their needs.
Method Comparison: Performance and Validation Parameters
The selection of an analytical method for rapamycin quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. The most common methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and immunoassays.
Quantitative Performance Data
The following tables summarize the performance characteristics of different analytical methods for rapamycin quantification based on published validation data.
Table 1: Performance Comparison of Rapamycin Quantification Methods
| Parameter | LC-MS/MS | HPLC-UV | Immunoassay (MEIA/EMIT) |
| Linearity Range | 0.1 - 100 ng/mL[1], 0.5 - 50 ng/mL[2], 2.3 - 1000 ng/mL[3] | 2 - 100 ng/mL[3], 25 - 2000 ng/mL[4][5] | 0.0 - 30.0 ng/mL[6], 3.5 - 30.0 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1], 0.5 ng/mL[2] | 25 ng/mL[4][5] | ~3.5 ng/mL[2] |
| Accuracy (% Deviation) | Within ±15% (except LLOQ within ±20%)[3] | < 16.2%[4] | -33% to 36% (vs. LC-MS/MS)[6] |
| Precision (% CV) | Within-run & Between-run < 15%[1] | Intra- and Inter-day < 2%[4][5] | Within-assay < 6%, Between-assay < 11%[4] |
| Specificity/Interference | High specificity, low interference[1] | Potential for interference from metabolites or isomers[5] | Cross-reactivity with metabolites is a concern[2] |
Table 2: Summary of Validation Parameters According to FDA Guidelines [7][8][9][10]
| Validation Parameter | FDA Acceptance Criteria |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ)[3] |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)[3] |
| Selectivity | No significant interference at the retention time of the analyte and internal standard. |
| Calibration Curve | Correlation coefficient (r²) > 0.99[11] |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Analyte concentration should be within ±15% of the initial concentration. |
| Recovery | Should be consistent, precise, and reproducible. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are summaries of typical experimental protocols for the quantification of rapamycin.
LC-MS/MS Method Protocol
Liquid Chromatography-Tandem Mass Spectrometry is considered the gold standard for rapamycin quantification due to its high sensitivity and specificity.
-
Sample Preparation:
-
A small aliquot of whole blood (e.g., 0.1 mL) is used.[1]
-
Protein precipitation is performed by adding a solution containing an internal standard (e.g., ascomycin or a deuterated form of rapamycin) in a solvent like methanol.[1][2]
-
The sample is centrifuged, and the supernatant is transferred for analysis.[1]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
HPLC-UV Method Protocol
High-Performance Liquid Chromatography with UV detection is a more accessible but generally less sensitive method compared to LC-MS/MS.
-
Sample Preparation:
-
Chromatographic Separation:
-
UV Detection:
Immunoassay Protocol (MEIA/EMIT)
Immunoassays offer high throughput and are often used in clinical settings for routine monitoring.
-
Principle: These methods rely on the binding of rapamycin to a specific antibody. In a competitive immunoassay format, rapamycin in the sample competes with a labeled form of the drug for a limited number of antibody binding sites.
-
Procedure:
-
A small sample volume is required with minimal pre-treatment.[6]
-
The assay is typically performed on an automated analyzer.
-
The signal generated (e.g., fluorescence or enzyme activity) is inversely proportional to the concentration of rapamycin in the sample.
-
-
Limitations: A significant drawback of immunoassays is the potential for cross-reactivity with rapamycin metabolites, which can lead to an overestimation of the parent drug concentration.[2] Studies have shown a positive bias when comparing immunoassay results to the more specific LC-MS/MS method.[2]
Mandatory Visualizations
Rapamycin Signaling Pathway
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a key kinase in cellular signaling.
References
- 1. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 2. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoassay determination of rapamycin: reliability of the method with respect to liquid chromatography mass spectrometric quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. nebiolab.com [nebiolab.com]
- 9. fda.gov [fda.gov]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. researchgate.net [researchgate.net]
The Critical Role of Internal Standards in Bioanalysis: A Comparative Guide to Rapamycin-d3
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the immunosuppressant drug Rapamycin (Sirolimus), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Rapamycin-d3, an isotopically labeled internal standard, with commonly used structural analog internal standards in the cross-validation of analytical methods, supported by experimental data and detailed methodologies.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. By mimicking the physicochemical properties of the analyte, it effectively compensates for variability in sample preparation, injection volume, and ionization efficiency, thereby enhancing the precision and accuracy of the analytical method.
Performance Comparison: this compound vs. Analog Internal Standards
The following tables summarize the performance characteristics of analytical methods for Rapamycin quantification using either this compound (an isotopically labeled internal standard - ILIS) or structural analog internal standards (ANISs) like ascomycin and desmethoxy-rapamycin. The data is compiled from various validated bioanalytical methods, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of Method Performance Parameters
| Parameter | Method with this compound (ILIS) | Method with Analog IS (ANIS) | Key Observations |
| Precision (CV%) | Typically < 8% (Between-day)[1] | Generally < 10% (Between-day)[1] | Both methods demonstrate good precision, with ILIS often showing slightly lower variability. |
| Accuracy/Trueness | 91% - 110%[1] | 91% - 110%[1] | Both approaches can yield high accuracy when properly validated. |
| Matrix Effects | Minimized due to co-elution and similar ionization | Can be more pronounced if chromatographic separation is incomplete | ILIS provides superior compensation for matrix-induced signal suppression or enhancement.[2] |
| Specificity | High, based on mass-to-charge ratio | High, but potential for cross-talk if not baseline separated | The unique mass of the stable isotope label in ILIS enhances specificity. |
Table 2: Linearity and Sensitivity of LC-MS/MS Methods for Rapamycin
| Internal Standard Type | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Isotopically Labeled (e.g., this compound) | 0.5 - 50[3] | 0.5[3] |
| Analog (e.g., Ascomycin) | 0.1 - 100[4] | 0.1[4] |
| Analog (e.g., Erythromycin) | 2.3 - 1000[5] | 2.3[5] |
| Analog (e.g., 32-desmethoxyrapamycin) | Not explicitly stated, but used for quantification[6] | Not explicitly stated |
Experimental Protocols
The following sections detail generalized experimental protocols for the quantification of Rapamycin in biological matrices using LC-MS/MS with different types of internal standards.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting Rapamycin from whole blood or plasma is protein precipitation.
-
To a 100 µL aliquot of the biological sample, add 200 µL of a precipitating solution (e.g., acetonitrile or methanol) containing the internal standard (this compound or an analog).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of Rapamycin and the internal standard.[1][7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[3][6]
-
Flow Rate: A typical flow rate is in the range of 0.2 - 1.0 mL/min.[8][9]
-
-
Mass Spectrometric Detection:
Visualizing the Workflow and Biological Context
To better illustrate the processes and pathways discussed, the following diagrams are provided.
Caption: A typical experimental workflow for the bioanalysis of Rapamycin.
Caption: The inhibitory action of Rapamycin on the mTOR signaling pathway.
References
- 1. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 5. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC-MS/MS: application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new approach for the determination of immunosuppressive drugs using HPLC-MS/MS and Cs+ adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust, high-throughput LC-MS/MS method for therapeutic drug monitoring of cyclosporine, tacrolimus, everolimus, and sirolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Sirolimus Quantification
The accurate quantification of sirolimus, a critical immunosuppressant drug, is paramount for effective therapeutic drug monitoring (TDM). The choice of an appropriate internal standard (IS) is a crucial factor in developing robust and reliable analytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for sirolimus analysis.[1][2] An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thereby compensating for variations and matrix effects.[3] This guide provides a comparative analysis of different internal standards used for sirolimus quantification, supported by experimental data and detailed protocols.
Performance Comparison of Internal Standards
The two main categories of internal standards used for sirolimus analysis are isotopically labeled analogs and structural analogs. Deuterated sirolimus (e.g., sirolimus-d3) is a common isotopically labeled IS, while structural analogs include compounds like desmethoxyrapamycin, ascomycin, and everolimus.[1][4][5]
Experimental data consistently demonstrates the superiority of isotopically labeled internal standards over structural analogs for sirolimus quantification.[4][6] The key advantage of a stable isotope-labeled IS is its ability to co-elute with the analyte and exhibit nearly identical ionization behavior, which allows it to more effectively compensate for matrix effects and variations in instrument response.[3][4][6]
| Internal Standard Type | Internal Standard Example | Key Performance Metrics | Reference |
| Isotopically Labeled | Sirolimus-d3 | Precision (CV%): Inter-patient assay imprecision is consistently lower (2.7%-5.7%) compared to structural analogs.[4][6] Accuracy: High accuracy is achieved due to better compensation for matrix effects.[4] Matrix Effects: Significantly less affected by inter-patient matrix variability, leading to more reliable results.[4][6] | [4][6] |
| Structural Analog | Desmethoxyrapamycin (DMR) | Precision (CV%): Higher inter-patient assay imprecision (7.6%-9.7%) has been reported.[4][6] Accuracy: Results can be higher compared to methods using an isotopically labeled IS, suggesting potential overestimation due to differential matrix effects.[4][6] Matrix Effects: More susceptible to variations in ionization efficiency caused by patient-specific matrix components.[4] | [4][6] |
| Structural Analog | Ascomycin | Performance: While used in some methods, it is generally considered less ideal than isotopically labeled standards for sirolimus due to differences in chemical structure and chromatographic behavior.[5] | [5] |
| Structural Analog | Everolimus | Performance: Although structurally similar, everolimus has different pharmacokinetic properties.[7] Its use as an IS for sirolimus is less common and may introduce variability. | [7] |
Key Findings:
-
The use of a deuterium-labeled internal standard (sirolimus-d3) results in improved precision and is less affected by matrix-induced ionization differences compared to the structural analog desmethoxyrapamycin.[4][6]
-
While methods using structural analogs can show acceptable performance in terms of linearity and within-day precision, they may not always be superior to isotopically labeled standards, especially when considering inter-patient variability.[1]
-
Stable isotope-labeled internal standards are generally recommended to adequately compensate for matrix effects in LC-MS/MS assays for immunosuppressants like sirolimus.[8]
Experimental Protocols
This section details a typical experimental workflow for the quantification of sirolimus in whole blood using LC-MS/MS with an internal standard.
Sample Preparation (Protein Precipitation)
-
Aliquoting: Pipette 100 µL of whole blood sample (calibrator, quality control, or patient sample) into a 1.5 mL microcentrifuge tube.[9]
-
Addition of Internal Standard and Precipitant: Add 200 µL of a precipitation solution, typically methanol or acetonitrile, containing the internal standard (e.g., 15 ng/mL of sirolimus-d3).[9]
-
Vortexing: Vortex the mixture vigorously for 1 to 10 minutes to ensure complete protein precipitation and mixing.[9]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean injection vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separation.[1][9]
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1 mM formic acid and 0.05 mM ammonium acetate) and an organic phase (e.g., methanol with the same additives).[9]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[9]
-
Injection Volume: 10 µL of the supernatant is injected into the system.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
Visualizations
Sirolimus Mechanism of Action: mTOR Signaling Pathway
Sirolimus exerts its immunosuppressive effects by inhibiting the mammalian target of rapamycin (mTOR), a key kinase in cell signaling. It first forms a complex with the intracellular protein FKBP12. This sirolimus-FKBP12 complex then binds to the mTORC1 complex, inhibiting its activity and subsequently blocking the signaling cascade that leads to T-cell proliferation and other cellular responses.
References
- 1. Sirolimus: its discovery, biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sirolimus - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sirolimus-FKBP12.6 Impairs Endothelial Barrier Function through PKCα Activation and Disruption of the p120-VE Cadherin Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZFIN GO: Cellular Component: obsolete mTOR-FKBP12-rapamycin complex [zfin.org]
- 7. File:FKBP-sirolimus-mTOR complex 1FAP.png - Wikipedia [it.wikipedia.org]
- 8. Sirolimus - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
Confirming Findings with Rapamycin-d3 in Clinical Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantification of the immunosuppressant and mTOR inhibitor Rapamycin (also known as Sirolimus), the choice of an appropriate internal standard is critical for robust and reproducible results. This guide provides an objective comparison of Rapamycin-d3, a deuterated stable isotope-labeled internal standard (ILIS), with alternative analog internal standards (ANIS), supported by experimental data.
The Gold Standard: Isotope-Labeled Internal Standards
In quantitative mass spectrometry, stable isotope-labeled internal standards are widely considered the "gold standard".[1] Their physical and chemical properties are nearly identical to the analyte of interest, differing only in mass.[1] This similarity ensures that they co-elute with the analyte and experience similar matrix effects and extraction recovery, leading to more accurate and precise quantification.[1] this compound is the deuterium-labeled version of Rapamycin.[2][3]
Performance Comparison: this compound vs. Analog Internal Standards
Experimental data consistently demonstrates the superior performance of this compound compared to analog internal standards, such as desmethoxyrapamycin (DMR), in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Table 1: Comparison of Assay Imprecision using this compound and an Analog Internal Standard
| Internal Standard | Inter-patient Assay Imprecision (CV%) |
| This compound (SIR-d3) | 2.7% - 5.7% |
| Desmethoxyrapamycin (DMR) | 7.6% - 9.7% |
Data sourced from a study evaluating a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC-ESI-MS/MS.[4][5]
Table 2: Performance Characteristics of Isotopically Labeled vs. Analog Internal Standards for Sirolimus Quantification
| Parameter | Isotopically Labeled IS (SIR-13C,D3) | Analog IS (Desmethoxy-rapamycin) |
| Within-day Imprecision | <10% | <10% |
| Between-day Imprecision | <8% | <8% |
| Trueness | 91% - 110% | 91% - 110% |
| Median Accuracy | 12.2% | 11.4% |
This data indicates that while both types of internal standards can provide acceptable performance, the use of an isotopically labeled internal standard like this compound is generally preferred for its ability to more accurately compensate for variability.[6]
The use of this compound as an internal standard in high-throughput HPLC-ESI-MS/MS assays yields improved results, as it appears to be less affected by the variability of interpatient matrices that can cause differences in the ionization of the analyte and the internal standard.[4]
Experimental Protocols
Key Experiment: Quantification of Sirolimus in Whole Blood using LC-MS/MS with this compound as an Internal Standard
This section details a typical experimental protocol for the quantification of Sirolimus in whole blood samples.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of whole blood sample in a 1.5 mL microcentrifuge tube, add 200 µL of methanol containing the internal standard, this compound (e.g., at a concentration of 15 ng/mL).[7]
-
Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.[7]
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.[8]
-
Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[7]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams visualize the experimental workflow and the relevant biological pathway.
Caption: Workflow for Sirolimus quantification using this compound.
Mechanism of Action: Rapamycin and the mTOR Signaling Pathway
The biological activity of Rapamycin is mediated through its inhibition of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[10] Deuteration of Rapamycin to create this compound is a minor structural modification that does not alter its biological mechanism of action. Therefore, this compound is expected to have the same inhibitory effect on the mTOR pathway as unlabeled Rapamycin.
Rapamycin exerts its effect by forming a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[10]
Caption: Rapamycin's inhibition of the mTORC1 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 3. RAPAMYCIN | Eurisotop [eurisotop.com]
- 4. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Guide to Inter-laboratory Comparison of Rapamycin Assays Utilizing Rapamycin-d3
For researchers, scientists, and drug development professionals, the accurate quantification of rapamycin is critical for therapeutic drug monitoring and pharmacokinetic studies. This guide provides a comparative overview of rapamycin assays with a focus on methods employing Rapamycin-d3 as an internal standard, offering enhanced precision and accuracy. The inclusion of detailed experimental protocols, performance data, and visual workflows aims to support laboratory efforts in establishing and validating robust analytical methods for rapamycin.
Comparative Performance of Rapamycin Assays
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in mass spectrometry-based quantification to correct for variability in sample preparation and instrument response.[1][2] While a direct multi-laboratory comparison study was not identified in the public domain, this guide compiles and compares validation data from various studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of rapamycin in biological matrices. This approach provides insights into the expected performance of such assays.
The following tables summarize key performance metrics from published LC-MS/MS methods for rapamycin analysis. These metrics are crucial for evaluating the reliability and sensitivity of an assay.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Biological Matrix | Assay Range (ng/mL) | r² | LLOQ (ng/mL) | Reference |
| Porcine Whole Blood | 0.1 - 100 | >0.99 | 0.1 | [3] |
| Porcine Tissues | 0.5 - 500 | >0.99 | 0.5 | [3] |
| Rat Whole Blood | Not Specified | Not Specified | Not Specified | [4] |
| Human Plasma | 0.6 - 49.2 | >0.997 | 0.6 | [5] |
Table 2: Precision and Accuracy
| Biological Matrix | Concentration Level | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) | Reference |
| Porcine Whole Blood | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Human Plasma | Low, Mid, High | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | [5] |
Note: The data presented is a compilation from different studies and not a direct head-to-head comparison.
Experimental Protocols
A validated LC-MS/MS method is essential for the accurate determination of rapamycin concentrations in biological samples. Below is a generalized experimental protocol based on common practices in the field.
Sample Preparation
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the biological sample (e.g., whole blood, plasma, tissue homogenate) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add a protein precipitation agent (e.g., zinc sulfate, methanol, or acetonitrile). Vortex mix thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 analytical column is commonly used for the separation of rapamycin.
-
Mobile Phase: A gradient of two or more solvents is typically employed. For example, a mixture of water with a small amount of formic acid (for protonation) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.
-
Injection Volume: A small volume of the prepared sample extract (e.g., 5-20 µL) is injected into the LC system.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both rapamycin and this compound are monitored.
-
Visualizing the Workflow and Biological Pathway
To further clarify the experimental process and the biological context of rapamycin, the following diagrams are provided.
Caption: Experimental workflow for rapamycin quantification using LC-MS/MS with this compound.
Rapamycin functions as an inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[6][7][8][9]
Caption: Simplified mTOR signaling pathway and the inhibitory action of rapamycin.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 392711-19-2 | Cayman Chemical | Biomol.com [biomol.com]
- 3. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 4. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novapublishers.com [novapublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Establishing Linearity and Accuracy in Rapamycin Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Rapamycin (also known as Sirolimus), establishing a robust and reliable quantification method is paramount. A key decision in this process is the selection of an appropriate internal standard (IS) to ensure the accuracy and precision of the results. This guide provides a comparative analysis of Rapamycin-d3, a deuterated internal standard, against other commonly used alternatives, supported by experimental data from various studies.
The use of a stable isotope-labeled internal standard, such as this compound, is generally considered the gold standard in quantitative mass spectrometry.[1][2] These standards co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for variations in sample preparation and matrix effects.[2] However, structural analogs are also employed as internal standards and can provide acceptable performance.[1][3]
Comparative Performance of Internal Standards
The following table summarizes the linearity and accuracy data for Rapamycin quantification using different internal standards, as reported in various validation studies.
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (% Bias or Deviation) | Reference |
| This compound (or equivalent deuterated IS) | Sirolimus | Whole Blood | 0.500–50.0 | Not explicitly stated, but method was linear | Median concentration by LC-MS/MS was 7.61 ng/mL, showing a bias compared to EMIT | [4] |
| Sirolimus-¹³C,d₃ | Sirolimus | Whole Blood | 0.6 - 49.2 | > 0.997 | Inter-assay accuracy: 90 - 113% | [2] |
| Sirolimus-¹³C,d₃ | Sirolimus | Whole Blood | Not specified | Not specified | Median accuracy of 12.2% | [1] |
| Analog Internal Standards | ||||||
| Ascomycin | Sirolimus | Porcine Whole Blood | 0.1 - 100 | Not specified | Within-run and between-run precision and accuracy assessed | [5] |
| Desmethoxy-rapamycin | Sirolimus | Whole Blood | Not specified | Not specified | Median accuracy of 11.4% | [1] |
| Erythromycin | Rapamycin | Ocular Matrix | 2.3 - 1000.0 | > 0.9998 | Not explicitly stated | [6][7] |
| ¹³C₂,d₄-Everolimus | Sirolimus | Whole Blood | 1 - 49 | Linear | Inter-assay inaccuracy <15% | [8] |
Experimental Methodologies
The establishment of linearity and accuracy for Rapamycin quantification typically involves a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Below are generalized experimental protocols based on published studies.
Sample Preparation
A common method for extracting Rapamycin and the internal standard from whole blood or other biological matrices is protein precipitation.
-
Sample Aliquoting : An aliquot of the whole blood sample (e.g., 50-100 µL) is taken for analysis.[5][9]
-
Addition of Internal Standard : A working solution of the internal standard (e.g., this compound, Ascomycin) in a solvent like methanol is added to the sample.[10]
-
Protein Precipitation : A precipitating agent, such as zinc sulfate in methanol or acetonitrile, is added to the sample to precipitate proteins.[2][9][10]
-
Vortexing and Centrifugation : The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins.[5][10]
-
Supernatant Transfer : The clear supernatant containing the analyte and internal standard is transferred to a clean tube or a 96-well plate for injection into the LC-MS/MS system.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The prepared samples are analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Separation : A reversed-phase column (e.g., C18) is typically used to separate Rapamycin and the internal standard from other components in the sample extract.[1][6] The mobile phase often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid).[6][8]
-
Mass Spectrometric Detection : The mass spectrometer is operated in the positive ion mode using electrospray ionization (ESI).[6] Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.[4][6] For Sirolimus, a common transition is m/z 931.7 → 864.6, and for Sirolimus-d3, it is m/z 934.7 → 864.6.[4]
Experimental Workflow for Establishing Linearity and Accuracy
The following diagram illustrates the typical workflow for a bioanalytical method validation to establish the linearity and accuracy of Rapamycin quantification.
Caption: Workflow for Linearity and Accuracy Assessment.
References
- 1. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies [frontiersin.org]
- 5. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 6. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC-MS/MS: application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
Safety Operating Guide
Navigating the Safe Disposal of Rapamycin-d3: A Procedural Guide
The proper disposal of Rapamycin-d3, a deuterated analog of the potent immunosuppressant and mTOR inhibitor Sirolimus, is a critical component of laboratory safety and environmental responsibility. Due to its cytotoxic and physiologically active nature, researchers, scientists, and drug development professionals must adhere to stringent protocols to mitigate risks associated with its handling and disposal. This guide provides essential, step-by-step instructions for the safe management of this compound waste streams.
Regulatory Framework: A Foundation of Safety
This compound and materials contaminated with it are typically classified as hazardous chemical waste.[1][2] Disposal must be conducted in strict accordance with federal, state, and local regulations.[1][2][3] Chemical waste generators are responsible for correctly identifying and classifying their waste to ensure full compliance.[1][2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to align with specific protocols and requirements.[4][5][6]
Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure appropriate PPE is worn. This includes a laboratory coat, safety glasses or goggles, and disposable nitrile gloves.[4][6][7] For procedures that may generate dust or aerosols, such as weighing the powdered form, work should be performed within a chemical fume hood or a biological safety cabinet.[4][6][7]
2. Waste Segregation and Collection: All items that come into contact with this compound must be treated as hazardous waste. Do not dispose of this chemical waste by dumping it down a sink or discarding it in regular trash containers.[4][5]
-
Solid Waste: This includes contaminated gloves, bench paper, plastic-backed absorbent pads, pipette tips, and empty vials.[4][5] Collect this waste in a designated, properly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions or solvent rinses containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated breakable items must be placed into an appropriately labeled sharps container.[4][5]
3. Containerization and Labeling: All hazardous waste must be collected in designated containers provided by your EHS department, such as a 5-gallon white pail for solid waste.[4][5] The container must be kept closed except when actively adding waste and must be located in the area where the hazardous drug is being used.[4][5] Label all containers clearly with "Hazardous Waste" and the full chemical name, "this compound."
4. Decontamination of Glassware and Surfaces:
-
Empty Vials: Empty stock vials should be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which Rapamycin is soluble). The rinsate must be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the vial in a cardboard box for glass waste or as directed by your EHS.[4][5]
-
Work Surfaces: Decontaminate work surfaces with soap and water, followed by a thorough rinse.[6][7] There is no single universally accepted method for the chemical deactivation of Rapamycin.[6][7] Therefore, physical removal and proper disposal of the cleaning materials as hazardous waste is the recommended procedure.
5. Spill Management: In the event of a spill, cordon off the area to prevent entry.[4]
-
For powdered chemical: Carefully sweep to avoid generating dust. Alternatively, wet the powder with a suitable solvent or use moist sorbent pads and then wipe with a dry cloth.[4]
-
For liquid spills: Use an appropriate spill kit or sorbent pads to absorb the spill.[4] Collect all contaminated materials and residues in a sealed container for hazardous waste disposal.[4] Clean the spill area with soap and water.[4] Contact your EHS office for guidance and to report the spill.[4]
6. Final Disposal: Once waste containers are full, contact your institution's EHS department to arrange for collection and final disposal at an approved waste disposal plant.[8]
Data Summary: this compound Waste Management
The following table summarizes the proper containerization for different types of this compound waste.
| Waste Type | Description | Recommended Container | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats), bench paper, wipes, plasticware. | Labeled Hazardous Waste Pail (e.g., 5-gallon white pail).[4][5] | Collect in a lined, designated container. Keep sealed when not in use. Arrange for EHS pickup. |
| Liquid Waste | Unused this compound solutions, solvent rinses from glassware. | Labeled, sealed solvent-compatible waste bottle. | Collect all liquid waste in a designated, sealed container. Do not mix incompatible wastes. Arrange for EHS pickup. |
| Sharps Waste | Contaminated needles, syringes, glass Pasteur pipettes, slides. | Puncture-proof, labeled Sharps Container.[4][5] | Place directly into the sharps container immediately after use. Do not recap needles. Arrange for EHS pickup. |
| Empty Vials | Original vials that contained this compound. | Cardboard box for glass waste (after decontamination).[4][5] | Triple-rinse with a suitable solvent, collecting rinsate as liquid hazardous waste. Deface label before placing in box. |
Visualizing Disposal and Mechanism of Action
To further clarify procedures and the biological context of this compound, the following diagrams illustrate the disposal workflow and the mTOR signaling pathway it inhibits.
Caption: A workflow for the proper segregation and disposal of this compound waste.
Caption: this compound inhibits the mTORC1 complex, blocking downstream signaling for cell growth.
Relevant Experimental Protocol: Western Blot Analysis of mTOR Pathway Activity
Researchers using this compound often need to verify its effect on the mTOR signaling pathway. Western blotting is a standard technique to measure the phosphorylation status of key downstream targets of mTORC1, such as S6K1 and 4E-BP1. A decrease in the phosphorylated forms of these proteins indicates successful inhibition by this compound.
Objective: To determine the effect of this compound treatment on the phosphorylation of mTORC1 downstream targets in cell culture.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, HEK293T) and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction (Lysis):
-
Place the cell culture dish on ice and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90-120 minutes on ice is recommended for mTOR pathway proteins.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K1, anti-phospho-4E-BP1, and total protein controls) overnight at 4°C on a shaker.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film. Analyze band intensities to compare protein phosphorylation levels between treated and control samples.
-
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 4. pubcompare.ai [pubcompare.ai]
- 5. benchchem.com [benchchem.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. umdearborn.edu [umdearborn.edu]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




